VU0092273
Description
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBSDNGFNDSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanistic Profile of VU0092273: A Positive Allosteric Modulator of the mGlu5 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). As a class C G-protein coupled receptor (GPCR), mGlu5 plays a critical role in regulating synaptic plasticity and neuronal excitability, making it a key target for the therapeutic intervention in a range of neurological and psychiatric disorders. This compound enhances the receptor's response to the endogenous agonist glutamate, offering a nuanced approach to receptor modulation compared to direct agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, in vitro pharmacology, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site on the mGlu5 receptor that is topographically distinct from the orthosteric glutamate binding site. Specifically, it has been demonstrated to interact with the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric binding pocket located within the seven-transmembrane (7TM) domain of the receptor.[1][2] By binding to this site, this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This potentiation of the endogenous agonist's action allows for the amplification of the natural glutamatergic signaling in a spatially and temporally precise manner.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its mechanism of action.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.27 µM | Calcium mobilization in HEK293 cells expressing rat mGlu5, in the presence of an EC20 concentration of glutamate. | [1][3] |
| pKi | 5.97 ± 0.09 | [3H]methoxy-PEPy competition binding assay in HEK293 cell membranes expressing rat mGlu5. | [4] |
| Ki | 1.07 µM | Calculated from pKi value. | [4] |
Note: Further quantitative data on the effects of this compound in IP1 accumulation and ERK phosphorylation assays were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanistic aspects of this compound, the following diagrams have been generated using the DOT language.
Caption: mGlu5 Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay ([3H]methoxy-PEPy Competition)
This protocol is adapted from a study characterizing the affinity of various allosteric modulators at the mGlu5 receptor.[4]
-
Objective: To determine the binding affinity (Ki) of this compound for the MPEP allosteric site on the mGlu5 receptor.
-
Materials:
-
HEK293 cell membranes expressing rat mGlu5.
-
[3H]methoxy-PEPy (radioligand).
-
This compound (test compound).
-
MPEP (unlabeled competitor for determining non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 20-50 µg of mGlu5-expressing cell membranes per well.
-
Add a constant concentration of [3H]methoxy-PEPy (e.g., ~2 nM) to each well.
-
Add varying concentrations of this compound to the appropriate wells.
-
For determining non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM) to designated wells.
-
Incubate the plate for 1 hour at room temperature with shaking.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol is based on the methods described in the initial discovery of this compound.[1]
-
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound.
-
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Glutamate (agonist).
-
This compound (test compound).
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Plate HEK293-mGlu5 cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Incubate the cells for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed, sub-maximal (e.g., EC20) concentration of glutamate in assay buffer.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add the this compound solutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the EC20 concentration of glutamate to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by the EC20 concentration of glutamate alone.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation effect.
-
Inositol Monophosphate (IP1) Accumulation Assay
This is a general protocol for measuring Gq-coupled receptor activity, which is a downstream event of mGlu5 activation.
-
Objective: To quantify the effect of this compound on glutamate-induced IP1 accumulation.
-
Materials:
-
HEK293 cells expressing mGlu5.
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).
-
Glutamate.
-
This compound.
-
A commercially available HTRF-based IP-One assay kit.
-
A plate reader capable of HTRF detection.
-
-
Procedure:
-
Culture and plate HEK293-mGlu5 cells in a suitable microplate.
-
On the day of the assay, replace the culture medium with stimulation buffer containing LiCl.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of glutamate (e.g., EC50 or EC80) to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and perform the IP1 detection according to the manufacturer's instructions for the HTRF kit.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and efficacy of this compound in this pathway.
-
ERK Phosphorylation Assay
This is a general protocol to measure a further downstream signaling event of mGlu5 activation.
-
Objective: To determine if this compound modulates glutamate-induced ERK phosphorylation.
-
Materials:
-
HEK293 cells expressing mGlu5.
-
Serum-free cell culture medium.
-
Glutamate.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Western blot or ELISA reagents and equipment.
-
-
Procedure:
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with serial dilutions of this compound for a short pre-incubation period.
-
Stimulate the cells with a fixed concentration of glutamate for 5-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK using Western blotting or a quantitative ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and efficacy of this compound on ERK phosphorylation.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGlu5 receptor with a clear mechanism of action. By binding to the MPEP allosteric site, it potentiates the receptor's response to glutamate, primarily through the Gq/11-PLC-calcium signaling cascade. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other mGlu5 modulators. The provided diagrams offer a clear visual representation of the signaling pathways and experimental workflows central to understanding the pharmacology of this compound. Further research is warranted to fully elucidate its effects on other downstream signaling pathways and its potential for biased modulation.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism: Enriching Structure-Function Studies and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to VU0092273 as an mGluR5 Positive Allosteric Modulator
Introduction
This compound, with the chemical name (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists, making it a valuable tool for studying the physiological roles of mGluR5 and a promising lead compound for the development of novel therapeutics for central nervous system (CNS) disorders such as schizophrenia and anxiety.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 0.27 µM | Rat | Calcium Mobilization Assay (HEK293 cells expressing rat mGluR5) | [1] |
| Maximal Potentiation | 67.3% reversal | Rat | Amphetamine-Induced Hyperlocomotion | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Route of Administration | Reference |
| Amphetamine-Induced Hyperlocomotion | ED50 | 11.6 mg/kg | Rat | Intraperitoneal (i.p.) | [3] |
| Receptor Occupancy (RO) for Efficacy | Minimal Effective Dose (10 mg/kg) RO | 26% | Rat | Not specified | [3] |
| Receptor Occupancy (RO) for Efficacy | Lowest Dose for Full Efficacy (30 mg/kg) RO | ~60% | Rat | Not specified | [3] |
Table 3: Selectivity Profile of this compound
| Target | Parameter | Value | Comments | Reference |
| mGluR3 | IC50 | 6.3 µM | Antagonist activity | [2] |
| mGluR1, mGluR4 | - | No effect | Tested up to 10 µM | [2] |
Table 4: Pharmacokinetic Properties of this compound Analog (Orally Active)
| Parameter | Value | Species | Route of Administration | Reference |
| Formulation | 20% hydroxypropyl β-cyclodextrin in sterile water | Rat | Oral (gavage) | [2] |
| Dose | 10 mg/kg | Rat | Oral (gavage) | [2] |
| Sampling Times | 0.5, 1, 3, and 6 hours | Rat | - | [2] |
Note: The pharmacokinetic data provided is for an orally active analog of this compound, VU0360172.[2]
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as an mGluR5 PAM by measuring its ability to enhance glutamate-induced intracellular calcium release in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate.
-
This compound.
-
Fluorescence plate reader (e.g., FDSS).
Procedure:
-
Cell Culture: Plate HEK293-rat mGluR5 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
Assay: a. Wash the cells to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2.5-5 minutes). c. Add the EC20 concentration of glutamate to the wells. d. Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Data Analysis: a. The increase in fluorescence intensity reflects the increase in intracellular calcium concentration. b. Plot the percentage of potentiation against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Reversal of Amphetamine-Induced Hyperlocomotion
This behavioral assay assesses the potential antipsychotic-like activity of this compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine in rodents.
Materials:
-
Male Sprague-Dawley rats (225-250 g).
-
Amphetamine sulfate.
-
This compound.
-
Vehicle for this compound (e.g., 10% Tween 80 in water).
-
Vehicle for amphetamine (e.g., 0.9% saline).
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and locomotor activity chambers for a period of time (e.g., 30-60 minutes) before the experiment.
-
Habituation: Place the rats in the locomotor activity chambers and allow them to habituate for a baseline period (e.g., 30 minutes) to record spontaneous activity.
-
Drug Administration: a. Administer this compound or its vehicle via the desired route (e.g., intraperitoneally, i.p.). b. After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1 mg/kg, subcutaneously) or its vehicle.
-
Data Collection: Immediately after amphetamine administration, record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: a. Quantify the total locomotor activity for each treatment group. b. Compare the locomotor activity of the this compound-treated groups to the vehicle/amphetamine control group. c. Calculate the dose-dependent reversal of amphetamine-induced hyperlocomotion and determine the ED50 value.
Mandatory Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of VU0092273
An In-depth Technical Guide to the Discovery and Synthesis of VU0092273
Introduction
This compound is a potent, positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As an allosteric modulator, it does not bind to the orthosteric site where the endogenous ligand glutamate binds, but to a distinct, allosteric site on the receptor. This binding enhances the receptor's response to glutamate. The discovery of this compound and similar compounds has been pivotal in advancing the understanding of mGluR5 pharmacology and its potential as a therapeutic target for central nervous system (CNS) disorders such as schizophrenia and anxiety. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery via High-Throughput Screening
This compound was identified through a high-throughput screening (HTS) campaign designed to find novel modulators of mGluR5. The screening process involved testing a large chemical library for compounds that could potentiate the response of mGluR5 to a low concentration of glutamate. This approach allows for the identification of agonists, antagonists, and allosteric modulators in a single assay.
The HTS utilized a functional assay measuring receptor-induced intracellular calcium release in a cell line stably expressing the receptor. From a library of 144,475 compounds, 1,382 initial hits were identified as having positive allosteric modulation activity. These primary hits underwent further testing to confirm their activity and determine their potency, leading to the identification of the (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone scaffold, from which this compound was developed.
Caption: High-throughput screening workflow for the discovery of this compound.
Pharmacological Data
This compound is characterized as a potent mGluR5 PAM. Its activity has been quantified through various in vitro assays. A key finding is that this compound binds to the same allosteric site as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a well-known mGluR5 negative allosteric modulator (NAM). This was confirmed through competition binding studies.
| Parameter | Value (μM) | Receptor/Assay | Description |
| EC50 | 0.27 | Rat mGluR5 | The concentration of this compound that produces 50% of the maximal potentiation of the glutamate response. |
| Ki | 0.97 | Rat mGluR5 | The inhibitory constant for the displacement of [3H]methoxyPEPy, indicating binding affinity to the MPEP site. |
| IC50 | 6.3 | Rat mGluR3 | The concentration of this compound that causes 50% inhibition of the glutamate response, indicating off-target activity at higher concentrations. |
Synthesis of this compound
The chemical name for this compound is (4-hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone. Its synthesis involves a multi-step process, typically culminating in a Sonogashira coupling to form the phenylacetylene (B144264) core, followed by amide bond formation.
An iterative parallel synthesis approach was utilized to rapidly generate analogs for structure-activity relationship (SAR) studies, which ultimately led to the optimization of this compound and the subsequent discovery of more drug-like compounds. The general synthetic strategy involves:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne (e.g., phenylacetylene) and an aryl halide (e.g., a 4-halobenzoyl derivative) to create the carbon-carbon triple bond.
-
Amide Formation: The coupling of the resulting carboxylic acid or its activated derivative with 4-hydroxypiperidine (B117109) to form the final amide product.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
mGluR5 is a G-protein coupled receptor (GPCR) that belongs to Group I of the mGluR family. These receptors are canonically coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that leads to the mobilization of intracellular calcium.
-
Receptor Activation: Glutamate binds to the orthosteric site on the mGluR5 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
This compound, as a PAM, binds to an allosteric site and potentiates this signaling cascade, resulting in an enhanced intracellular calcium response in the presence of glutamate.
Caption: The mGluR5 canonical signaling pathway modulated by this compound.
Experimental Protocols
Calcium Flux Assay for mGluR5 Potentiators
This assay is used to measure the potentiation of the glutamate-induced calcium response by a test compound.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5 receptor are cultured in DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Plating: Cells are plated in black-walled, clear-bottom, poly-D-lysine-coated 384-well plates at a density of 20,000 cells per well in 20 µL of assay medium. Plates are incubated overnight at 37°C and 5% CO2.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 1 hour at 37°C.
-
Compound Addition: Using a fluorometric imaging plate reader (FLIPR), the baseline fluorescence is measured. The test compound (e.g., this compound) is then added to the wells.
-
Agonist Addition: After a 2.5-minute incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Data Acquisition: Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.
-
Analysis: The potentiation effect is calculated as the percentage increase in the glutamate response in the presence of the compound compared to the response to glutamate alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
[3H]methoxyPEPy Radioligand Binding Assay
This assay is used to determine if a test compound binds to the MPEP allosteric site on the mGluR5 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the rat mGluR5 receptor.
-
Assay Buffer: The assay is performed in a buffer of 50 mM Tris-HCl and 0.9% NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes (40 µ g/well ).
-
[3H]methoxyPEPy, a radiolabeled MPEP analog, at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated for 1 hour at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Unveiling the Allosteric Nexus: A Technical Guide to the VU0092273 Binding Site on mGluR5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of VU0092273, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Understanding the intricacies of this interaction is pivotal for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders.
Quantitative Analysis of this compound Interaction with mGluR5
The following table summarizes the key quantitative data characterizing the binding and functional potency of this compound and related compounds at the mGluR5 receptor.
| Compound | Modality | Target | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Assay Type | Reference |
| This compound | PAM | mGluR5 | - | 0.27 µM (EC50) | Functional Assay | [1][2] |
| This compound | NAM | mGluR3 | - | 6.3 ± 1.6 µM (IC50) | Functional Assay | [3] |
| MPEP | NAM | mGluR5 | 16 nM | - | Radioligand Binding | [4] |
| MTEP | NAM | mGluR5 | 42 nM | - | Radioligand Binding | [4] |
| BMS-984923 | SAM | mGluR5 | 0.6 nM | No detectable agonist/antagonist activity | Radioligand Binding / Functional Assay | [5] |
PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator; SAM: Silent Allosteric Modulator.
The Allosteric Binding Pocket of this compound on mGluR5
This compound binds to a well-characterized allosteric site located within the seven-transmembrane (7TM) domain of the mGluR5 receptor.[3][4] This site is topographically distinct from the orthosteric binding site where the endogenous ligand, glutamate, binds.[6][7] The allosteric pocket is formed by residues from transmembrane helices (TM) 2, 3, 5, 6, and 7.[8]
Notably, this allosteric site is also the binding location for the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1][3] The ability of both PAMs like this compound and NAMs to bind to this same pocket highlights its critical role in modulating receptor function. The binding of an allosteric modulator to this site induces conformational changes in the receptor that can either enhance (in the case of a PAM) or inhibit (in the case of a NAM) the receptor's response to glutamate.[6][7]
Experimental Protocols for Characterizing the this compound-mGluR5 Interaction
The characterization of the binding and functional effects of this compound on mGluR5 involves a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are employed to determine the ability of a test compound to displace a radiolabeled ligand that specifically binds to the allosteric site.
-
Objective: To determine if this compound binds to the MPEP binding site on mGluR5.
-
Radioligand: [3H]methoxyPEPy, a radiolabeled analog of the MPEP.[3]
-
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing rat mGluR5.[3]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris/0.9% NaCl, pH 7.4.[3]
-
Incubation: Membranes (e.g., 40 µ g/well ) are incubated with a fixed concentration of the radioligand ([3H]methoxyPEPy) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Functional Assays
Functional assays measure the downstream signaling effects of receptor activation and are crucial for determining whether a compound acts as a PAM or a NAM.
-
Objective: To determine the functional effect (potentiation or inhibition) of this compound on the mGluR5 response to glutamate.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture: HEK293 cells expressing mGluR5 are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: An EC20 or EC80 concentration of glutamate is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: For a PAM, the concentration that produces 50% of the maximal potentiation of the glutamate response (EC50) is calculated. For a NAM, the concentration that inhibits 50% of the glutamate response (IC50) is determined.
mGluR5 Signaling Pathways Modulated by this compound
mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] The binding of this compound potentiates the canonical signaling cascade initiated by glutamate binding.
Upon activation, mGluR5 stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.[10] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[11]
Furthermore, mGluR5 activation can modulate the function of other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[12][13] This cross-talk is a critical aspect of mGluR5 function in the central nervous system. The potentiation of these signaling pathways by this compound is thought to underlie its therapeutic potential.
There is also evidence for distinct signaling pathways activated by intracellular mGluR5, which can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the transcription factor Elk-1.[14][15]
Conclusion
This compound represents a significant tool for probing the function of mGluR5 and serves as a lead compound for the development of novel therapeutics. Its interaction with the MPEP allosteric binding site within the 7TM domain of the receptor provides a clear example of how small molecules can finely tune the activity of GPCRs. The detailed understanding of its binding site, the experimental protocols for its characterization, and the signaling pathways it modulates are essential for advancing drug discovery efforts in the field of neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGlu5 PAM | MCE [medchemexpress.cn]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 12. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 14. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of VU0092273: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 is a key target in neuroscience research, implicated in various physiological processes including synaptic plasticity, learning, and memory. Dysfunction in mGluR5 signaling has been linked to several central nervous system (CNS) disorders such as schizophrenia, anxiety, and Fragile X syndrome. This compound enhances the receptor's response to the endogenous agonist, glutamate, by binding to a topographically distinct allosteric site, specifically the same site as the canonical mGluR5 negative allosteric modulator (NAM), MPEP.[1][2][3] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, effects on signaling pathways, and detailed experimental methodologies.
Core Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value | Target/Assay | Cell Line | Reference |
| EC50 | 0.27 µM | mGluR5 Potentiation | HEK293 | [1] |
EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal potentiation of the glutamate response at mGluR5.
Table 2: In Vivo Efficacy of this compound Analogs
| Compound | Model | Species | Effect | Reference |
| VU0360172 | Amphetamine-induced hyperlocomotion | Rat | Dose-dependent reversal | [2][3] |
VU0360172 is a chemically optimized, orally active analog of this compound.[2][3]
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of mGluR5.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[4] As a PAM, this compound does not activate the receptor on its own but potentiates the receptor's response to glutamate. It achieves this by binding to the MPEP binding site within the seven-transmembrane (7TM) domain of the receptor.[2][3]
The mGluR5 receptor is primarily coupled to the Gq/11 G-protein. Upon activation by glutamate, the receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound enhances the efficiency of this coupling and subsequent downstream signaling.
Furthermore, studies have shown that this compound modulates signaling pathways relevant to antipsychotic activity. Specifically, it has been found to increase the phosphorylation of Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β) in the striatum and medial prefrontal cortex of amphetamine-treated rats.[5] The modulation of these pathways is a known mechanism of action for some existing antipsychotic drugs.[5] this compound also enhances mGluR5's modulation of N-methyl-D-aspartate receptor (NMDAR) currents, a critical interaction for synaptic plasticity.[4][6]
Visualization of Signaling Pathway
Caption: mGluR5 signaling cascade potentiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are protocols for key experiments used to characterize this compound.
In Vitro mGluR5 PAM Assay (Calcium Mobilization)
This assay quantifies the ability of a compound to potentiate glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Objective: To determine the EC50 of this compound as an mGluR5 PAM.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-Glutamate (agonist).
-
This compound (test compound).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 20 µL of loading buffer containing Fluo-4 AM and Pluronic F-127 to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a stock of L-Glutamate at a concentration that elicits a sub-maximal response (EC20).
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilution series to the wells and incubate for 2-15 minutes.
-
Add the EC20 concentration of L-Glutamate to all wells.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal glutamate concentration.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualization of In Vitro Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0092273: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro pharmacological and functional characterization of VU0092273, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is intended to serve as a detailed resource for researchers and drug development professionals working with this compound.
Introduction
This compound is a valuable tool compound for studying the physiological and pathological roles of mGluR5. It acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist glutamate. Notably, this compound also binds to the same allosteric site as the well-characterized mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP)[1]. This technical guide details its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its in vitro assessment.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through various assays, providing insights into its potency, affinity, and selectivity.
| Parameter | Value | Species | Assay Type | Cell Line/Preparation | Notes |
| EC50 | 0.27 µM | Rat | Intracellular Calcium Mobilization | HEK293 cells expressing rat mGluR5 | Potentiation of an EC20 concentration of glutamate. |
| Ki | 970 ± 140 nM | Rat | Radioligand Binding | Membranes from HEK293 cells expressing rat mGluR5 | Competition with [3H]methoxyPEPy, indicating binding to the MPEP site.[1] |
| IC50 | 6.3 ± 1.6 µM | Rat | Thallium Flux Assay | CHO cells expressing rat mGluR3 | Inhibition of the glutamate response, indicating off-target effects at higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the key experimental procedures used to characterize this compound.
Radioligand Binding Assay (MPEP Site)
This protocol determines the binding affinity of this compound to the MPEP allosteric site on mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
[3H]methoxyPEPy (Radioligand)
-
Unlabeled MPEP (for non-specific binding determination)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-mGluR5 cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, competing ligand (this compound at various concentrations or a saturating concentration of unlabeled MPEP for non-specific binding), and [3H]methoxyPEPy (at a concentration near its Kd).
-
Initiate the reaction by adding the membrane preparation (typically 20-40 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the potentiation of glutamate-induced intracellular calcium release by this compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate
-
This compound
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add this compound at various concentrations and incubate for a specified period.
-
Add a sub-maximal (EC20) concentration of glutamate.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the increase in fluorescence signal in response to glutamate in the presence of different concentrations of this compound.
-
Calculate the EC50 value for this compound potentiation from the concentration-response curve.
-
Electrophysiology: NMDAR Current and LTP Recording
These protocols are for assessing the functional interaction between mGluR5 and NMDA receptors, and the effect of this compound on synaptic plasticity.
Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats.
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Solution: Use an external solution containing a GABAA receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., NBQX) to isolate NMDA receptor-mediated currents. The internal solution should be cesium-based to block potassium channels.
-
Stimulation: Evoke synaptic responses by stimulating Schaffer collateral afferents.
-
Drug Application: Perfuse the slice with this compound and an mGluR5 agonist (e.g., DHPG) to assess the modulation of NMDA receptor currents.
Induction and Recording of Long-Term Potentiation (LTP):
-
Slice Preparation and Recording: As described for NMDAR current recording.
-
Baseline Recording: Record stable baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for at least 20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol, paired with postsynaptic depolarization.
-
Post-Induction Recording: Record EPSPs/EPSCs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.
-
Drug Application: Apply this compound before LTP induction to determine its effect on the potentiation process.
Signaling Pathways and Mechanisms of Action
This compound, as a positive allosteric modulator of mGluR5, enhances the receptor's canonical signaling cascade.
Gq/PLC/Ca2+ Signaling Pathway
Activation of mGluR5 by glutamate leads to the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined intracellular signaling cascade. This compound potentiates this pathway at the receptor level.
Caption: mGluR5 Gq/PLC/Ca2+ signaling pathway potentiated by this compound.
Downstream Signaling: MAPK/ERK and CREB Phosphorylation
Beyond the initial calcium signal, mGluR5 activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK). This can, in turn, lead to the phosphorylation of transcription factors such as the cAMP Response Element-Binding protein (CREB), influencing gene expression and long-term cellular changes. The potentiation of mGluR5 by this compound is expected to enhance these downstream events.
Caption: Downstream MAPK/ERK and CREB signaling from mGluR5.
Experimental and Logical Workflows
The characterization of this compound follows a logical progression from binding studies to functional assays and investigation of downstream signaling.
Caption: Experimental workflow for the in vitro characterization of this compound.
Selectivity Profile
While this compound is a potent mGluR5 PAM, it is important to consider its selectivity against other receptors. At higher concentrations, it has been shown to inhibit mGluR3. A comprehensive selectivity screen against a broad panel of receptors and ion channels would be beneficial for a complete understanding of its off-target activities.
Conclusion
This compound is a well-characterized mGluR5 positive allosteric modulator that serves as a critical tool for investigating the roles of mGluR5 in the central nervous system. Its potentiation of the Gq/PLC signaling pathway and downstream effectors like ERK and CREB make it a valuable compound for studying synaptic plasticity and neuronal function. The detailed protocols provided in this guide should facilitate further research into the pharmacology and therapeutic potential of mGluR5 modulators. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations.
References
The Modulatory Effects of VU0092273 on Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a Class C G-protein coupled receptor (GPCR), mGluR5 plays a critical role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on glutamate signaling, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This compound does not activate mGluR5 directly but rather enhances the receptor's response to the endogenous ligand, glutamate. This allosteric modulation offers a nuanced approach to therapeutic intervention, preserving the temporal and spatial dynamics of natural glutamate signaling.
Core Mechanism of Action
This compound binds to the same allosteric site on mGluR5 as the well-characterized antagonist MPEP.[1] This binding event induces a conformational change in the receptor that potentiates the action of glutamate. The primary downstream signaling cascade initiated by mGluR5 activation is through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 (mGluR5 Potentiation) | 0.27 µM | Rat | Calcium Mobilization Assay (HEK293 cells) | [1] |
| IC50 (mGluR3 Inhibition) | 6.3 ± 1.6 µM | Rat | Glutamate-induced response | [2] |
| Selectivity | No significant effect on mGluR1 and mGluR4 at 10 µM | Rat | Agonist response assay | [2] |
Table 2: Effects of this compound on Downstream Signaling and Synaptic Plasticity
| Effect | Measurement | Concentration | Result | Reference |
| Potentiation of DHPG-induced NMDAR currents | Percentage of baseline | 1 µM this compound + 3 µM DHPG | 134.3 ± 8.3% | |
| Enhancement of Hippocampal LTP | fEPSP slope (% of baseline) | 0.1 µM | Enhanced LTP induced by threshold theta-burst stimulation | |
| Akt/GSK3β Pathway Modulation | Neuroprotection against OGD-induced injury | Not specified | Protective effects prevented by PI3K/Akt inhibitor LY294002 | [3] |
Table 3: In Vivo Efficacy of a Structurally Optimized Analog of this compound
| Behavioral Model | Analog | Dosing | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | VU0360172 | Dose-dependent | Reversal of hyperlocomotion | [2] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Cascade Potentiated by this compound
Caption: this compound potentiates glutamate-induced mGluR5 signaling.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for assessing mGluR5 potentiation by this compound.
Experimental Workflow: Western Blot for Akt/GSK3β Phosphorylation
Caption: Workflow for analyzing Akt and GSK3β phosphorylation.
Detailed Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells/well and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations. The dye solution is removed, and cells are incubated with the different concentrations of this compound for 10-15 minutes.
-
Glutamate Stimulation: A submaximal concentration of glutamate (EC20) is added to each well to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: The plate is immediately read in a fluorescence plate reader, measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. The potentiation by this compound is determined relative to the response with glutamate alone. An EC50 value is calculated from the concentration-response curve.
Western Blotting for Akt and GSK3β Phosphorylation
-
Cell/Tissue Treatment: Neuronal cell cultures or brain tissue slices are treated with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and GSK3β (e.g., p-GSK3β Ser9, total GSK3β).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured. The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of adult rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Slices are allowed to recover in oxygenated aCSF for at least 1 hour before recording.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound is bath-applied at the desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.
Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Adult male Sprague-Dawley rats are used for this behavioral model.
-
Habituation: Rats are habituated to the open-field testing chambers for a set period (e.g., 30-60 minutes) on several consecutive days before the test day.
-
Drug Administration: On the test day, rats are pre-treated with either vehicle or this compound (at various doses) via an appropriate route of administration (e.g., intraperitoneal).
-
Amphetamine Challenge: After a specified pre-treatment time, rats are administered amphetamine (e.g., 1-2 mg/kg, intraperitoneal) to induce hyperlocomotion.
-
Locomotor Activity Recording: The locomotor activity of the rats is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled, or other locomotor parameters, are quantified and compared between the different treatment groups to determine the dose-dependent effect of this compound on reversing amphetamine-induced hyperlocomotion.
Conclusion
This compound is a valuable pharmacological tool for probing the function of mGluR5 and a promising lead compound for the development of novel therapeutics. Its ability to positively modulate glutamate signaling through the mGluR5 receptor has demonstrated effects on key downstream pathways involved in synaptic plasticity and has shown potential for in vivo efficacy in models relevant to psychiatric disorders. Further research is warranted to fully elucidate the quantitative impact of this compound on all aspects of the mGluR5 signaling network and to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of mGluR5 activation through the PI3K/Akt pathway and the molecular switch of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VU0092273 for the Study of mGluR5 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of VU0092273, a pivotal tool for investigating the function and therapeutic potential of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It details the compound's mechanism of action, pharmacological properties, and its application in key experimental paradigms, supported by detailed protocols and data visualizations.
Introduction to this compound
This compound is a potent positive allosteric modulator (PAM) of the mGluR5.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism allows for a fine-tuned modulation of glutamatergic signaling, preserving the natural spatial and temporal patterns of neuronal activation. Structurally identified as (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone, this compound is notable for its unique property of binding to the same allosteric site as the well-known mGluR5 negative allosteric modulator (NAM), MPEP.[1][2] This characteristic makes it a valuable tool for dissecting the complexities of allosteric modulation at the MPEP site.
The development of mGluR5 PAMs like this compound has been driven by the therapeutic potential of enhancing mGluR5 signaling in various central nervous system (CNS) disorders.[2] Activation of mGluR5 is proposed to be beneficial for conditions such as schizophrenia and cognitive disorders, largely due to the receptor's close signaling partnership with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function.[2][3][4]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Potency of this compound at mGluR5
| Parameter | Value (μM) | Assay Type |
| EC₅₀ | 0.27 | Calcium Mobilization Assay |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal potentiation of the glutamate response.[1]
Table 2: Selectivity Profile of this compound against other mGluRs
| Receptor Subtype | Activity | Value (μM) |
| mGluR1 | No effect on agonist response | - |
| mGluR3 | Inhibition of glutamate response | IC₅₀ = 6.3 ± 1.6 |
| mGluR4 | No effect on agonist response | - |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the mGluR3 response to an EC₈₀ concentration of glutamate.[2]
Table 3: In Vivo Applications and Observations
| Animal Model | Compound | Effect |
| Rodent models of anxiety | This compound-derived analog (VU0360172) | Anxiolytic-like activity |
| Amphetamine-induced hyperlocomotion in rats | This compound-derived analog (VU0360172) | Dose-dependent reversal of hyperlocomotion, predictive of antipsychotic activity |
This compound was chemically optimized to the orally active analog VU0360172 for in vivo studies.[2]
Signaling Pathways Modulated by this compound
mGluR5 activation initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these glutamate-driven pathways.
3.1 Canonical Gq/₁₁ Pathway: Canonically, mGluR5 couples to Gq/₁₁ G-proteins.[5] Upon glutamate binding, which is potentiated by this compound, the activated Gαq/₁₁ subunit stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][5] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[3][5]
3.2 Non-Canonical and Interacting Pathways: Beyond the primary Gq pathway, mGluR5 signaling is complex and involves crosstalk with other crucial neuronal pathways.
-
NMDA Receptor Modulation: mGluR5 activation potentiates NMDA receptor function, a critical interaction for synaptic plasticity phenomena like long-term potentiation (LTP).[3][4][5] this compound has been shown to enhance the mGluR5-mediated modulation of NMDAR currents and the induction of hippocampal LTP.[5]
-
PI3K/Akt Pathway: this compound-mediated potentiation of mGluR5 has demonstrated neuroprotective effects in models of ischemia.[6] This neuroprotection is mediated through the activation of the PI3K/Akt signaling pathway.[6]
-
ERK1/2 Signaling: mGluR5 can also signal independently of intracellular calcium changes through pathways involving extracellular signal-regulated kinases (ERK) 1 and 2.[5][7] This signaling is often mediated by scaffolding proteins like Homer.[5]
Detailed Experimental Protocols
This section outlines methodologies for key experiments used to characterize the function of this compound.
4.1 Protocol: In Vitro Calcium Mobilization Assay This assay is used to determine the potency (EC₅₀) of a PAM like this compound.
-
Cell Culture: Maintain HEK293 cells stably expressing rat mGluR5 in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 2-15 minutes).
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a sub-maximal (EC₂₀) concentration of glutamate to all wells simultaneously. Measure the fluorescence intensity over time to record the intracellular calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response with glutamate alone. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
4.2 Protocol: Whole-Cell Electrophysiology for LTP This protocol is used to assess the effect of this compound on synaptic plasticity in hippocampal slices.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 μm thick) from adult rats or mice using a vibratome. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Using DIC optics, identify CA1 pyramidal neurons for whole-cell patch-clamp recording.
-
Baseline Recording: Establish a stable whole-cell recording. Place a stimulating electrode in the Schaffer collateral pathway. Elicit baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by stimulating at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound at the desired concentration for 20-30 minutes and continue to record baseline responses.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a pairing protocol (depolarization of the postsynaptic cell paired with presynaptic stimulation).
-
Post-Induction Recording: Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the slope of the EPSP or the amplitude of the EPSC to the pre-induction baseline. Compare the degree of potentiation in the presence of this compound to control slices that underwent the same induction protocol without the drug.
4.3 Protocol: In Vivo Amphetamine-Induced Hyperlocomotion This rodent behavioral model is predictive of antipsychotic activity.
-
Animal Acclimation: House adult male Sprague-Dawley rats in a temperature- and light-controlled environment with ad libitum access to food and water.[8] Acclimate the animals to the testing room and locomotor activity chambers for 30-60 minutes prior to the experiment.
-
Compound Administration: Administer this compound (or its orally available analog, VU0360172) or vehicle via the appropriate route (e.g., intraperitoneal injection) at various doses.
-
Pre-treatment Period: Return the animals to their home cage or the activity chambers for a pre-treatment period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.[9]
-
Locomotor Activity Recording: Immediately place the animals back into the locomotor activity chambers and record their horizontal activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Quantify the total locomotor activity for each animal. Compare the activity levels of the drug-treated groups to the vehicle-treated, amphetamine-challenged group using ANOVA followed by post-hoc tests to determine if this compound significantly attenuated the amphetamine-induced hyperlocomotion.
Conclusion
This compound is a well-characterized and potent mGluR5 PAM that serves as an indispensable research tool. Its unique binding at the MPEP site and its demonstrated effects across in vitro, ex vivo, and in vivo platforms provide a solid foundation for investigating the nuanced roles of mGluR5 in synaptic function, plasticity, and behavior. The data and protocols presented in this guide offer a framework for researchers to effectively utilize this compound to further elucidate the complex biology of mGluR5 and explore its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective effects of mGluR5 activation through the PI3K/Akt pathway and the molecular switch of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the CNS: A Technical Guide to the Distribution and Brain Penetrance of VU0092273 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the central nervous system (CNS) for the therapeutic intervention of various neurological and psychiatric disorders.[1] The efficacy of any CNS drug candidate is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. While this compound served as a valuable pharmacological tool, it was subsequently optimized to produce analogs with improved pharmacokinetic properties suitable for in vivo studies. This guide provides an in-depth overview of the assessment of CNS distribution and brain penetrance, using the orally active analog of this compound, VU0360172 , as a primary example, due to the limited public availability of specific data for the parent compound.
I. Quantitative Analysis of CNS Distribution
A study by Rodriguez et al. (2010) investigated the in vivo pharmacokinetics of VU0360172 in male Sprague-Dawley rats following a 10 mg/kg oral dose.[2] Although the specific concentration values from the supplemental data of this study are not publicly accessible, the following tables are structured to present such data clearly for comparative analysis.
Table 1: Plasma and Brain Concentrations of VU0360172 in Rats Following Oral Administration (10 mg/kg)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) |
| 0.5 | Data not publicly available | Data not publicly available |
| 1.0 | Data not publicly available | Data not publicly available |
| 3.0 | Data not publicly available | Data not publicly available |
| 6.0 | Data not publicly available | Data not publicly available |
Table 2: Brain-to-Plasma Ratio of VU0360172 in Rats
| Time (hours) | Brain-to-Plasma Ratio (Kp) |
| 0.5 | Data not publicly available |
| 1.0 | Data not publicly available |
| 3.0 | Data not publicly available |
| 6.0 | Data not publicly available |
II. Experimental Protocols for Assessing CNS Distribution
The following is a detailed methodology for a typical in vivo pharmacokinetic study to determine the CNS distribution and brain penetrance of a compound like VU0360172, based on the protocol described by Rodriguez et al. (2010).[2]
A. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats
-
Weight: 225-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Formulation: The test compound (e.g., VU0360172) is formulated in a suitable vehicle, such as 20% hydroxypropyl β-cyclodextrin in sterile water, at a concentration of 1 mg/mL.
-
Administration: The compound is administered orally (p.o.) via gavage at a specific dose, for example, 10 mg/kg.
B. Sample Collection
-
Time Points: Blood and brain tissue are collected at multiple time points post-dosing to characterize the absorption, distribution, and elimination phases. Typical time points include 0.5, 1, 3, and 6 hours.
-
Blood Collection:
-
Blood samples are collected from both the hepatic portal vein and via cardiac puncture to assess systemic exposure.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Brain Tissue Collection:
-
Animals are euthanized at the designated time points.
-
The brains are rapidly removed, washed in cold phosphate-buffered saline (PBS) to remove excess blood, and immediately frozen on dry ice.
-
Brain tissue is stored at -80°C until analysis.
-
C. Sample Analysis
-
Brain Homogenization: Brain tissue is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of the test compound in plasma and brain homogenate are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
D. Data Analysis
-
Pharmacokinetic Parameters: Plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
-
Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the mean concentration in the brain by the mean concentration in the plasma.
III. Visualization of Signaling Pathways and Experimental Workflows
A. mGluR5 Signaling Pathway
This compound and its analogs act as positive allosteric modulators of mGluR5. The activation of mGluR5 initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical Gq-coupled signaling pathway.
Caption: Canonical Gq-coupled signaling pathway of mGluR5.
B. Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the logical flow of an in vivo pharmacokinetic study to determine the CNS distribution of a test compound.
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Conclusion
While specific CNS distribution data for this compound is limited, the principles of assessing brain penetrance are well-established. The study of its analog, VU0360172, highlights the critical methodologies employed in drug discovery to characterize the pharmacokinetic properties of potential CNS therapeutics. The combination of robust in vivo experimental protocols and a thorough understanding of the target's signaling pathways are essential for the successful development of novel treatments for neurological and psychiatric disorders.
References
Preliminary studies on VU0092273 efficacy
An In-depth Technical Guide on the Preliminary Efficacy of VU0092273
Introduction
This compound is a potent, positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] As a class C G protein-coupled receptor (GPCR), mGluR5 is a key regulator of excitatory neurotransmission in the central nervous system (CNS) and has been identified as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.[2][3] this compound acts by binding to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site, to potentiate the receptor's response to endogenous glutamate.[1][2] This document provides a detailed overview of the preliminary efficacy studies of this compound, summarizing key quantitative data, outlining experimental methodologies, and illustrating the associated signaling pathways.
Mechanism of Action and Signaling Pathways
This compound is characterized as a non-biased mGluR5 PAM. Unlike biased PAMs that may selectively potentiate certain downstream signaling cascades, this compound appears to enhance multiple mGluR5-mediated pathways.[4][5][6] The primary signaling cascade for mGluR5 involves coupling to Gαq/11 G proteins.[4][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]
Furthermore, mGluR5 activation is known to modulate the function of other receptors, most notably the N-methyl-D-aspartate receptor (NMDAR), a critical component in synaptic plasticity.[2][5] Studies indicate that this compound enhances the mGluR5-mediated modulation of NMDAR currents.[4][5] This interaction is believed to be a key mechanism underlying the therapeutic potential of mGluR5 PAMs in disorders associated with NMDAR hypofunction, such as schizophrenia.[5][8]
Beyond the canonical Gαq pathway, mGluR5 can also influence other signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in synaptic plasticity and gene expression.[3][5]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo assays. The tables below summarize the key findings from preliminary studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| mGluR5 Allosteric Modulation | EC₅₀ | 0.27 µM | [1] |
| ERK1/2 Phosphorylation | Kₒ (Affinity) | 89 nM | [5] |
| ERK1/2 Phosphorylation | τₒ (Efficacy) | 1.04 | [5] |
| ERK1/2 Phosphorylation | β (Cooperativity) | 1.43 | [5] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.
Table 2: In Vivo and Ex Vivo Efficacy of this compound and Analogs
| Model/Assay | Compound | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion (Rat) | VU0360172 (analog) | Dose-dependent reversal | [2] |
| Long-Term Potentiation (LTP) (Mouse SC-CA1) | This compound (0.1 µM) | Enhanced LTP to 142.3 ± 6.0% of baseline | [6] |
| Forced Swim Test / Tail Suspension Test (Mouse) | This compound (10 mg/kg) | Elicits rapid antidepressant-like behavior | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound.
In Vitro Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of Gαq-coupled receptor activity.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5.
-
Procedure:
-
Cells are plated in 96-well plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
A sub-maximal concentration of glutamate (e.g., EC₂₀) is added to stimulate the receptor.
-
The change in intracellular calcium is measured as a change in fluorescence intensity using a plate reader.
-
-
Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ of the PAM in the presence of the agonist.[7]
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway.
-
Cell Line: mGluR5-expressing cells or primary cortical neurons.[3][5]
-
Procedure:
-
Cells are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Cells are treated with this compound, glutamate, or a combination of both for a specified time (e.g., 5-30 minutes).
-
The reaction is stopped, and cells are lysed.
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using Western Blot or an ELISA-based method.
-
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and normalized to a control condition. These data can be analyzed with an operational model of allosterism to determine affinity, efficacy, and cooperativity.[5]
Electrophysiology: Long-Term Potentiation (LTP)
LTP is a cellular correlate of learning and memory, and its modulation is a key measure of a compound's effect on synaptic plasticity.
-
Preparation: Acute hippocampal slices are prepared from rodents.
-
Procedure:
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is established.
-
This compound is bath-applied to the slice.
-
LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation, TBS).
-
fEPSPs are recorded for at least 60 minutes post-induction.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline. The degree of potentiation in the presence of this compound is compared to a vehicle control.[6]
Behavioral Model: Amphetamine-Induced Hyperlocomotion
This is a widely used preclinical model to screen for antipsychotic-like activity.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to an open-field activity chamber.
-
A test compound (e.g., the this compound analog, VU0360172) or vehicle is administered via oral gavage or intraperitoneal injection.
-
After a pre-treatment period, animals are challenged with d-amphetamine to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 90 minutes).
-
-
Data Analysis: The total distance traveled is compared across different dose groups and the vehicle control group using statistical methods like ANOVA followed by Dunnett's post-hoc test.[2]
Conclusion
The preliminary data strongly support the efficacy of this compound as a potent and non-biased mGluR5 PAM. It effectively potentiates mGluR5 signaling in vitro, leading to enhanced intracellular calcium release and ERK1/2 phosphorylation. Ex vivo studies demonstrate its ability to facilitate synaptic plasticity in the hippocampus, a key brain region for cognition. Furthermore, in vivo studies with a structurally related analog show promising antipsychotic-like and antidepressant-like activity in established rodent models.[2][9] These findings highlight the therapeutic potential of this compound and provide a solid foundation for further drug development efforts targeting mGluR5 for the treatment of CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU0092273 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Potency of VU0092273
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.27 µM | HEK293 cells expressing rat mGluR5 | [2] |
In Vivo Data for the Analog VU0360172 in Rats
| Parameter | Value | Route of Administration | Vehicle | Animal Model | Reference |
| Dose | 10 mg/kg | Oral (p.o.) | 20% hydroxypropyl β-cyclodextrin | Male Sprague-Dawley rats | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound suitable for administration to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 20% hydroxypropyl β-cyclodextrin (HPβCD) in sterile water)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for pH adjustment (e.g., 1N NaOH, 1N HCl)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the rats.
-
Prepare the 20% HPβCD vehicle by dissolving HPβCD in sterile water. Gentle heating and vortexing can aid dissolution.
-
Accurately weigh the this compound powder.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension or solution. Sonication can be used to aid in solubilization if necessary.
-
Check the pH of the final formulation and adjust to approximately 7.0 if needed, using 1N NaOH or 1N HCl.
-
Draw the prepared formulation into sterile syringes for administration.
In Vivo Administration of this compound in Rats
Objective: To administer this compound to rats for behavioral or pharmacokinetic studies.
Animal Model:
-
Male Sprague-Dawley rats (225-250 g) are a commonly used strain for such studies.[1]
Recommended Starting Dose:
-
Based on a study in mice, a starting dose of 10 mg/kg is suggested. However, a dose-response study (e.g., 3, 10, 30 mg/kg) is highly recommended to determine the optimal dose for the desired effect in rats.
Route of Administration:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration in rodents.
-
Oral gavage (p.o.): While the analog VU0360172 is orally active, the oral bioavailability of this compound in rats has not been reported. Therefore, initial studies may benefit from i.p. administration to ensure systemic exposure.
Procedure for Intraperitoneal (i.p.) Injection:
-
Properly restrain the rat.
-
Lift the rat's hindquarters to allow the abdominal organs to fall forward.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Inject the calculated volume of the this compound formulation.
-
Gently withdraw the needle and return the rat to its cage.
Behavioral Assay: Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic-like activity of this compound. The analog VU0360172 was shown to produce a dose-dependent reversal of amphetamine-induced hyperlocomotion.[1]
Apparatus:
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Habituate the rats to the activity chambers for a set period (e.g., 30-60 minutes) on the day before the experiment.
-
On the test day, administer the vehicle or different doses of this compound (e.g., 3, 10, 30 mg/kg, i.p.) at a predetermined pretreatment time (e.g., 30-60 minutes before amphetamine administration).
-
Following the pretreatment period, administer amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the respective groups.
-
Immediately place the rats in the activity chambers and record locomotor activity for a specified duration (e.g., 60-90 minutes).
-
Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and amphetamine-treated control groups.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats.
Procedure:
-
Administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.) to a cohort of rats.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture (terminal).
-
Process the blood samples to obtain plasma.
-
For brain concentration analysis, euthanize the animals at the same time points, perfuse with saline, and collect the brains.
-
Analyze the plasma and brain tissue samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Signaling pathway of mGluR5 and its modulation by this compound.
Caption: Workflow for amphetamine-induced hyperlocomotion assay.
References
Application Notes and Protocols for Utilizing VU0092273 in Mouse Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. mGluR5 is predominantly expressed in the postsynaptic density of neurons and is critically involved in regulating synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. These application notes provide detailed protocols for the use of this compound in common mouse behavioral models to investigate its potential therapeutic effects.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to the activation of the Gαq G-protein. The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal excitability and synaptic plasticity.[1][2][3][4][5]
Caption: mGluR5 signaling pathway potentiated by this compound.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| EC50 (mGluR5 PAM activity) | 0.27 µM | [1] |
Note: This EC50 value represents the concentration at which this compound produces half of its maximal potentiation of the glutamate response at mGluR5.
Experimental Protocols
General Considerations for In Vivo Studies
Vehicle Selection: For in vivo administration in mice, this compound can be formulated in a vehicle suitable for poorly water-soluble compounds. A common vehicle for preclinical studies is a suspension in 10% Tween 80 in sterile saline or a solution in 20% β-cyclodextrin.[6] It is crucial to perform vehicle-controlled experiments to ensure that the observed effects are due to the compound and not the vehicle.
Dose Selection: Dose-response studies are essential to determine the optimal dose of this compound for a specific behavioral effect. Based on studies with similar mGluR5 modulators, a starting dose range of 1-30 mg/kg administered intraperitoneally (i.p.) is recommended for initial screening.[4]
Pharmacokinetics: Limited data is available on the pharmacokinetics of this compound specifically in mice. A related compound, VU0360172, an orally active analog, demonstrated favorable pharmacokinetic properties in rats.[6] It is recommended to perform pharmacokinetic studies in mice to determine the brain penetration and half-life of this compound to inform the timing of behavioral testing relative to drug administration.
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software for automated recording and analysis of mouse behavior.
-
This compound.
-
Vehicle solution (e.g., 10% Tween 80 in saline).
-
Syringes and needles for i.p. administration.
-
Male C57BL/6J mice (8-12 weeks old).
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment begins.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage for a pre-treatment period of 30-60 minutes to allow for drug absorption and distribution.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity using the video tracking system for a duration of 10 to 30 minutes.[7][8][9]
-
After the test, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), average velocity (cm/s).
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone, latency to enter the center zone. A decrease in time spent in the center is indicative of anxiety-like behavior.[7][8][9]
Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To further assess the anxiolytic or anxiogenic potential of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
-
This compound.
-
Vehicle solution.
-
Syringes and needles for i.p. administration.
-
Male C57BL/6J mice (8-12 weeks old).
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze Test.
Procedure:
-
Follow steps 1-3 from the Open Field Test protocol for acclimation and dosing.
-
Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Record the mouse's activity for a 5-minute session.[10][11][12][13][14]
-
After the test, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials.
Data Analysis:
-
Anxiety-Like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open arms and closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[10][11][12][13][14]
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity.
Protocol 3: Amphetamine-Induced Hyperlocomotion for Antipsychotic-Like Activity
Objective: To evaluate the potential antipsychotic-like properties of this compound by assessing its ability to reverse amphetamine-induced hyperlocomotion. A similar model was used to test an orally active analog of this compound in rats.[6]
Materials:
-
Open field arenas.
-
Video tracking software.
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle solution.
-
Sterile saline.
-
Syringes and needles for i.p. administration.
-
Male C57BL/6J mice (8-12 weeks old).
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion.
Procedure:
-
Habituate the mice to the testing room and the open field arenas for 60 minutes.
-
Administer this compound or vehicle (i.p.).
-
Return the mice to their home cages for 30 minutes.
-
Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.[15][16][17]
-
Immediately place the mice back into the open field arenas.
-
After the session, return the mice to their home cages.
-
Clean the arenas thoroughly between subjects.
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm) is the primary measure. Data is typically binned into 5- or 10-minute intervals to observe the time course of the drug effects. A significant reduction in amphetamine-induced hyperlocomotion by this compound would suggest antipsychotic-like activity.
Conclusion
This compound, as a positive allosteric modulator of mGluR5, holds potential for modulating neuronal circuits involved in various behavioral paradigms. The protocols outlined above provide a framework for investigating the effects of this compound on locomotor activity, anxiety-like behavior, and psychosis-related behaviors in mice. It is imperative that researchers conduct thorough dose-response and pharmacokinetic studies to optimize experimental conditions and ensure the robust and reliable characterization of this compound's in vivo effects. These investigations will contribute to a better understanding of the therapeutic potential of mGluR5 modulation for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. protocols.io [protocols.io]
- 11. Elevated plus maze for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphetamine-induced locomotor activation in 5-HT(1B) knockout mice: effects of injection route on acute and sensitized responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0092273 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the mGluR5 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This property makes it a valuable tool for studying the nuanced roles of mGluR5 in various physiological and pathological processes within the central nervous system. These application notes provide detailed protocols for the use of this compound in common cell culture experiments, with a focus on reproducibility and data quality.
Mechanism of Action
This compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. Consequently, in the presence of this compound, a lower concentration of glutamate is required to elicit a given level of receptor activation. This potentiation of glutamate signaling makes this compound a powerful tool for investigating mGluR5-mediated pathways in various experimental systems.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays. This information can serve as a starting point for designing new experiments.
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | HEK293 cells expressing rat mGluR5 | Calcium Mobilization | 0.27 µM | [1] |
| Effective Concentration | Primary Cortical Neurons | Neuroprotection Assay | ≥ 20 µM (for mGluR5 antagonists, suggesting a range for PAM studies) | [2] |
| Effective Concentration | Adult Hippocampal Neurons | Promotion of Electrical Activity (with Glutamate) | Glutamate concentration: 25 µM for 1-7 days | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining consistent and reliable experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound powder needed using its molecular weight (305.37 g/mol ).
-
Dissolution: Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro Calcium Mobilization Assay in HEK293 Cells
This protocol describes a fluorescence-based assay to measure the potentiation of glutamate-induced calcium mobilization by this compound in HEK293 cells stably expressing mGluR5.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates
-
This compound stock solution
-
Glutamate stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HEK293-mGluR5 cells in a complete culture medium.
-
Plate the cells at a density of 20,000 to 50,000 cells per well in a poly-D-lysine coated 96-well or 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
-
Compound and Glutamate Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20), which should be determined empirically for your specific cell line and assay conditions.
-
Using a fluorescence plate reader with injectors, first, add the different concentrations of this compound to the wells.
-
After a short pre-incubation period (e.g., 2-5 minutes), inject the EC20 concentration of glutamate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of this compound and glutamate.
-
The potentiation effect of this compound is observed as an increase in the glutamate-induced calcium signal.
-
Plot the concentration-response curve for this compound to determine its EC50.
-
Protocol 3: Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or poly-L-ornithine coated culture plates
-
This compound stock solution
-
Glutamate stock solution
-
Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay)
-
Plate reader
Procedure:
-
Neuron Culture:
-
Plate primary cortical neurons on coated culture plates at an appropriate density.
-
Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
-
Treatment:
-
Prepare different concentrations of this compound in the neuronal culture medium.
-
Pre-incubate the neurons with the this compound solutions for a defined period (e.g., 30-60 minutes).
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
After the glutamate exposure, remove the treatment medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound.
-
-
Assessment of Cell Viability:
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a standard method such as the LDH assay (measuring lactate (B86563) dehydrogenase release from damaged cells) or the MTT assay (measuring mitochondrial metabolic activity).
-
-
Data Analysis:
-
Compare the cell viability in cultures treated with this compound and glutamate to control cultures (glutamate only).
-
A neuroprotective effect is indicated by a significant increase in cell viability in the this compound-treated groups.
-
Visualizations
Caption: Signaling pathway of mGluR5 activation potentiated by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0092273 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of VU0092273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in rodent models for preclinical research.
Introduction
This compound is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes within the central nervous system (CNS). As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. This document outlines protocols for two common administration routes in rodents: intraperitoneal (IP) injection and oral gavage.
Data Presentation
The following table summarizes quantitative data for the in vivo administration of this compound in rats, focusing on its efficacy in a model predictive of antipsychotic activity.
| Parameter | Value | Species | Administration Route | Behavioral Model | Reference |
| Dose Range | 10 - 56.6 mg/kg | Rat | Intraperitoneal (i.p.) | Amphetamine-Induced Hyperlocomotion | [1] |
| ED₅₀ | 11.6 mg/kg | Rat | Intraperitoneal (i.p.) | Amphetamine-Induced Hyperlocomotion | [1] |
| Maximum Reversal | 67.3% | Rat | Intraperitoneal (i.p.) | Amphetamine-Induced Hyperlocomotion | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol is based on a study demonstrating the antipsychotic-like efficacy of this compound.[1]
Materials:
-
This compound
-
Vehicle (select one):
-
20% (w/v) β-cyclodextrin in sterile saline
-
10% Tween® 80 in sterile saline
-
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Heating apparatus (e.g., heat gun or water bath, use with caution)
-
pH meter or pH strips
-
1 mL syringes
-
25-27 gauge needles
-
Male Sprague-Dawley rats
Procedure:
-
Vehicle Preparation:
-
For 20% β-cyclodextrin: Dissolve 2g of β-cyclodextrin in 10 mL of sterile saline. Gentle heating and vortexing will aid dissolution. Allow the solution to cool to room temperature.
-
For 10% Tween® 80: Add 1 mL of Tween® 80 to 9 mL of sterile saline and mix thoroughly by vortexing.
-
-
This compound Formulation:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need 2.5 mg of this compound in 0.25 mL of vehicle).
-
Suspend the this compound powder in the chosen vehicle.
-
Vortex the mixture vigorously.
-
For the Tween® 80 formulation, gentle heating with a heat gun and sonication at 37°C for approximately 30 minutes can aid in creating a uniform suspension.
-
Check the pH of the final formulation and adjust to approximately 7.0 if necessary.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Weigh each rat to determine the precise injection volume.
-
Gently restrain the rat. For a right-handed injector, hold the rat with the left hand, allowing the abdomen to be exposed.
-
Tilt the rat's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, being careful to avoid the midline and internal organs.
-
Administer the this compound suspension slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Rodents (Suggested Protocol)
Materials:
-
This compound
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water
-
Sterile water
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Dissolve 2g of HP-β-CD in 10 mL of sterile water. Warm the solution slightly and vortex to ensure complete dissolution. Allow to cool to room temperature.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the concentration of the dosing solution (e.g., 1 mg/mL).
-
Add the this compound powder to the prepared vehicle.
-
Vortex thoroughly to create a uniform suspension. Prepare this formulation fresh daily.
-
-
Administration:
-
Weigh the animal immediately before dosing to ensure accurate volume administration. The typical oral gavage volume for rodents is 5-10 mL/kg.
-
Select the appropriate size gavage needle.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap or other appropriate restraint method should be used.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow the needle as it is gently passed down the esophagus. Do not force the needle.
-
Once the needle has reached the pre-measured depth, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Mandatory Visualization
mGluR5 Signaling Pathway
Caption: Canonical mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for In Vivo Behavioral Study
Caption: General experimental workflow for rodent behavioral studies involving this compound administration.
References
Application Notes and Protocols for Electrophysiology Recording with VU0092273
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1][2] This modulatory activity makes it a valuable tool for studying the physiological and pathophysiological roles of mGluR5 signaling in the central nervous system. mGluR5 activation is implicated in a variety of neuronal processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release.[3][4]
These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments, along with expected outcomes and data presentation formats. The primary application of this compound in electrophysiology is to investigate the potentiation of mGluR5-mediated effects on synaptic transmission and plasticity.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters. Data is compiled from published literature and should be used as a reference for experimental design and data analysis.
Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)
| Parameter | Condition | This compound Concentration | Reported Effect | Reference |
| fEPSP Slope Potentiation | Threshold Theta-Burst Stimulation (TBS) | 1 µM | Significant enhancement of LTP magnitude compared to control. | [3] |
| fEPSP Slope Potentiation | Suprathreshold TBS | 1 µM | No significant effect on saturated LTP. | [3] |
| Long-Term Depression (LTD) | Paired-Pulse Low-Frequency Stimulation (PP-LFS) | 1 µM | Significant enhancement of LTD. | [3] |
Table 2: Concentration-Dependent Effects of this compound (Hypothetical Data based on typical PAM characteristics)
| This compound Concentration | % Potentiation of NMDA Receptor-mediated current (in the presence of an mGluR5 agonist) | % Increase in LTP magnitude (fEPSP slope) |
| 0.1 µM | 15 ± 3% | 10 ± 2% |
| 1 µM | 55 ± 7% | 45 ± 5% |
| 10 µM | 95 ± 10% | 80 ± 8% |
| IC50 (mGluR3 inhibition) | N/A | 6.3 ± 1.6 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its application in electrophysiology.
Caption: mGluR5 signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound application.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Acute Hippocampal Slices
1. Materials and Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final working concentration in artificial cerebrospinal fluid (aCSF).
-
Animals: Sprague-Dawley rats or C57BL/6 mice (P15-P30).
-
Dissection/Cutting Solution (ice-cold and oxygenated with 95% O₂/5% CO₂):
-
Sucrose-based or NMDG-based protective solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂ and heated to 32-34°C):
-
In mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂.
-
-
Recording Pipettes: Borosilicate glass (2-5 MΩ resistance) filled with aCSF for field recordings.
-
Electrophysiology Rig: Standard setup with amplifier, digitizer, stimulation unit, and data acquisition software.
2. Acute Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulation electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP response.
-
Bath apply this compound (e.g., 1 µM) and allow it to perfuse for 20-30 minutes while continuing baseline stimulation.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 4 pulses at 100 Hz, repeated 10 times at 5 Hz).
-
Record the fEPSP slope for at least 60 minutes post-TBS.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the pre-TBS baseline period.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-TBS) in control slices versus slices treated with this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents
1. Materials and Solutions:
-
This compound: As in Protocol 1.
-
aCSF: As in Protocol 1, but with the addition of picrotoxin (B1677862) (100 µM) to block GABA-A receptors and CNQX (10 µM) to block AMPA/kainate receptors. Mg²⁺ can be omitted to relieve the voltage-dependent block of NMDA receptors.
-
Internal Solution (for patch pipette):
-
In mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine. pH adjusted to 7.2-7.3 with CsOH.
-
-
Agonist: NMDA (e.g., 50 µM).
2. Slice Preparation and Recording:
-
Prepare acute hippocampal or cortical slices as described in Protocol 1.
-
Perform whole-cell voltage-clamp recordings from pyramidal neurons.
-
Hold the neuron at a membrane potential of -70 mV.
-
Establish a stable baseline recording.
-
Bath apply this compound at the desired concentration and incubate for 10-15 minutes.
-
Locally apply NMDA via a puffer pipette to evoke an inward current.
-
Record the NMDA-evoked current before and after the application of this compound.
3. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked inward current.
-
Compare the current amplitude in the presence and absence of this compound to determine the percentage of potentiation.
-
A concentration-response curve can be generated by testing a range of this compound concentrations.
Conclusion
This compound is a powerful tool for elucidating the role of mGluR5 in synaptic function. The protocols outlined above provide a framework for investigating its effects on long-term potentiation and NMDA receptor-mediated currents. Researchers should optimize these protocols for their specific experimental conditions and cell types. The provided data and diagrams offer a reference for the expected outcomes and the underlying signaling mechanisms.
References
- 1. Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Calcium Imaging Assays Using VU0092273
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound does not activate mGluR5 directly but enhances the receptor's response to its endogenous ligand, glutamate. This property makes it a valuable tool for studying the physiological roles of mGluR5 and for the development of novel therapeutics targeting this receptor. Calcium imaging assays are a robust and widely used method to study the activity of Gq-coupled receptors like mGluR5, which signal through the release of intracellular calcium. These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to investigate mGluR5 potentiation.
Mechanism of Action: mGluR5 Signaling
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration can be detected using fluorescent calcium indicators.
Caption: mGluR5 signaling pathway leading to intracellular calcium release.
Quantitative Data
The potency of this compound is typically determined by its ability to potentiate the response to a sub-maximal concentration of glutamate. The following table summarizes key quantitative parameters for this compound in a calcium flux assay.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | 0.27 µM | HEK293 cells expressing rat mGluR5 | In the presence of an EC20 concentration of glutamate. | [1] |
Experimental Protocols
Cell Line Selection and Culture
A crucial component for a successful assay is a cell line that robustly expresses functional mGluR5. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for this purpose due to their low endogenous receptor expression and ease of transfection and maintenance. Stably transfected cell lines expressing either human or rat mGluR5 are recommended for consistency.[2]
Recommended Cell Line: HEK293T cells stably expressing human mGluR5.
Culture Medium:
-
DMEM with GlutaMAX™
-
10% Fetal Bovine Serum (FBS), dialyzed
-
1 mM Sodium Pyruvate
-
1 µg/mL Puromycin (for selection of stable cells)
Cells should be cultured at 37°C in a humidified atmosphere with 5% CO₂.
Calcium Imaging Assay Protocol using Fluo-4 AM
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Black-walled, clear-bottom 96-well plates, poly-D-lysine coated
-
Fluo-4 AM, cell permeant calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
L-Glutamate
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Anhydrous DMSO
-
Fluorescence plate reader with automated liquid handling
Workflow Diagram:
Caption: Experimental workflow for the calcium imaging assay.
Detailed Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293-mGluR5 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[2]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
L-Glutamate Stock Solution: Prepare a 100 mM stock solution of L-Glutamate in water or buffer.
-
Dye Loading Solution: Dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization. If using, add Probenecid to a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
After incubation, wash the cells 1-2 times with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of L-Glutamate in Assay Buffer at a concentration that will yield an EC₂₀ response (this needs to be predetermined for your cell line, but is typically in the low micromolar range).
-
Using a fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation), perform the following steps:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 2-15 minutes). This pre-incubation allows the PAM to bind to the receptor.
-
Add the EC₂₀ concentration of L-Glutamate to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for at least 120 seconds.
-
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the baseline fluorescence (F₀), or as the change in fluorescence (ΔF = F - F₀).
-
The response can be quantified by the peak fluorescence intensity or the area under the curve.
-
To determine the EC₅₀ of this compound, plot the potentiation (e.g., percentage increase in response over glutamate alone) against the log concentration of this compound and fit the data to a four-parameter logistic equation.
-
To determine the fold-shift in glutamate potency, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.
-
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize dye loading concentration and incubation time. Ensure complete removal of extracellular dye.
-
High Background Fluorescence: Use phenol (B47542) red-free medium for the assay. Ensure cells are healthy and not overgrown.
-
Cell Detachment: Use poly-D-lysine coated plates and handle the plates gently during washing steps.
-
This compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in DMSO for the stock solution and that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
Determining Glutamate EC₂₀: It is essential to perform a full glutamate concentration-response curve under your specific assay conditions to accurately determine the EC₂₀ concentration to be used for potentiation assays.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the potentiation of mGluR5-mediated calcium signaling, facilitating a deeper understanding of this important receptor and the discovery of novel therapeutic agents.
References
Application Notes and Protocols for Western Blot Analysis Following VU0092273 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent, centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a PAM, this compound does not activate the mGlu5 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC).
Downstream of these initial events, mGlu5 receptor activation influences several critical intracellular signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. These pathways are central to regulating a wide array of cellular processes, including gene expression, protein synthesis, cell proliferation, and survival. Dysregulation of these pathways has been implicated in various neurological and psychiatric disorders.
Western blot analysis is a fundamental technique to investigate the effects of compounds like this compound on these signaling pathways. By quantifying the changes in the phosphorylation status of key proteins within the ERK and Akt/mTOR cascades, researchers can elucidate the molecular mechanisms of action of this compound and its potential therapeutic effects. This document provides detailed protocols for performing western blot analysis to assess the impact of this compound treatment on these critical signaling nodes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGlu5 signaling cascade and a typical experimental workflow for western blot analysis after this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from western blot analyses to illustrate the expected effects of this compound on the ERK and Akt/mTOR signaling pathways. Data are presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Group | Concentration (µM) | Duration (min) | Phospho-ERK1/2 / Total ERK1/2 (Fold Change vs. Vehicle) |
| Vehicle Control | - | 15 | 1.00 ± 0.12 |
| Glutamate | 10 | 15 | 2.50 ± 0.35 |
| This compound | 1 | 15 | 1.15 ± 0.18 |
| This compound + Glutamate | 1 + 10 | 15 | 4.75 ± 0.55* |
*p < 0.05 compared to Glutamate alone. Data are represented as mean ± SEM.
Table 2: Effect of this compound on Akt and mTOR Phosphorylation
| Treatment Group | Concentration (µM) | Duration (min) | Phospho-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | Phospho-mTOR (Ser2448) / Total mTOR (Fold Change vs. Vehicle) |
| Vehicle Control | - | 30 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| Glutamate | 10 | 30 | 1.80 ± 0.21 | 1.65 ± 0.19 |
| This compound | 1 | 30 | 1.05 ± 0.10 | 1.10 ± 0.13 |
| This compound + Glutamate | 1 + 10 | 30 | 3.20 ± 0.40 | 2.90 ± 0.35 |
*p < 0.05 compared to Glutamate alone. Data are represented as mean ± SEM.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are a suitable model system.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal signaling activity.
-
Treatment:
-
Pre-incubate cells with this compound (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 15 minutes.
-
Stimulate the cells with glutamate (e.g., 10 µM) for the desired time (e.g., 15 minutes for ERK phosphorylation, 30 minutes for Akt/mTOR phosphorylation).
-
Include appropriate controls: vehicle only, glutamate only, and this compound only.
-
Protein Extraction and Quantification
-
Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Dilute the protein lysates to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add 4X Laemmli sample buffer (containing SDS and β-mercaptoethanol) to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 1-2 hours or overnight at 30 V at 4°C in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalize to the loading control (β-actin or GAPDH) if necessary. Express the results as a fold change relative to the vehicle-treated control group.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of the mGlu5 PAM this compound on key intracellular signaling pathways. By employing western blot analysis to quantify changes in protein phosphorylation, scientists can gain valuable insights into the molecular mechanisms underlying the pharmacological actions of this compound, aiding in the development of novel therapeutics for a range of CNS disorders. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Akt(ser473) phosphorylation by Choline kinase in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Gene Expression Changes Induced by VU0092273 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0092273 is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a class C G-protein coupled receptor, mGlu5 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation initiates a cascade of intracellular signaling events, primarily through its coupling to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and activation of protein kinase C (PKC), respectively.
Downstream of these initial events, the mGlu5 signaling pathway influences several key intracellular cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of ERK1/2 leads to the phosphorylation and activation of transcription factors such as cAMP response element-binding protein (CREB).[2] This modulation of transcription factor activity ultimately results in changes in the expression of target genes, including a class of proteins known as immediate early genes (IEGs).
IEGs, such as c-Fos, Egr1 (Early Growth Response 1), and Arc (Activity-regulated cytoskeleton-associated protein), are rapidly and transiently induced in response to neuronal activity. Their expression is a hallmark of neuronal activation and is critical for long-term changes in synaptic function. Given the role of this compound in potentiating mGlu5 signaling, it is anticipated that this compound will lead to significant changes in the expression of these and other downstream genes.
This document provides detailed application notes and protocols for utilizing quantitative polymerase chain reaction (qPCR) to measure the changes in gene expression induced by this compound in a research setting.
Signaling Pathway Modulated by this compound
Caption: Signaling pathway of mGlu5 activation enhanced by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data on the changes in immediate early gene expression in primary cortical neurons following treatment with this compound. This data is representative of expected outcomes and serves as a template for presenting experimental results.
Table 1: Upregulation of Immediate Early Genes Following this compound Treatment
| Gene | Treatment (10 µM this compound) - 1 hour | Fold Change (vs. Vehicle) | P-value |
| c-Fos | 4.5 | <0.01 | |
| Egr1 | 3.2 | <0.01 | |
| Arc | 2.8 | <0.05 | |
| GAPDH | 1.0 | >0.05 |
Table 2: Dose-Dependent Effect of this compound on c-Fos Expression (1-hour treatment)
| This compound Concentration | Fold Change in c-Fos (vs. Vehicle) |
| 0.1 µM | 1.8 |
| 1.0 µM | 3.1 |
| 10 µM | 4.5 |
| 100 µM | 4.7 |
Table 3: Time-Course of c-Fos Expression with 10 µM this compound
| Time Point | Fold Change in c-Fos (vs. Vehicle) |
| 30 minutes | 2.5 |
| 1 hour | 4.5 |
| 2 hours | 3.8 |
| 4 hours | 1.9 |
| 24 hours | 1.1 |
Experimental Protocols
Experimental Workflow for qPCR Analysis
Caption: Workflow for qPCR analysis of gene expression changes.
Detailed Protocol for qPCR Analysis of Gene Expression in Primary Neuronal Cultures
1. Cell Culture and Treatment
-
Cell Seeding: Plate primary cortical neurons at a density of 2 x 10^5 cells/cm² in appropriate culture vessels.
-
Cell Maintenance: Culture neurons in a suitable medium (e.g., Neurobasal medium supplemented with B-27) at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the neurons to mature (e.g., 7-10 days in vitro), replace the culture medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1, 2, 4, 24 hours).
2. RNA Extraction
-
Cell Lysis: At the end of the incubation period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add a suitable lysis buffer (e.g., from an RNA extraction kit) to the cells and proceed with the manufacturer's protocol.
-
RNA Isolation: Isolate total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using an Agilent Bioanalyzer or similar method.
3. cDNA Synthesis
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.
-
Reaction Setup: Assemble the reverse transcription reaction according to the manufacturer's instructions, typically including the RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
4. Quantitative PCR (qPCR)
-
Primer Design: Use validated primers specific for the target genes (c-Fos, Egr1, Arc) and at least one stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green-based), forward and reverse primers, nuclease-free water, and the cDNA template.
-
Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate. Include the following controls:
-
No-template control (NTC) for each primer pair to check for contamination.
-
-RT control for each RNA sample.
-
Samples in triplicate for technical replicates.
-
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR detection system. A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 3 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 10 seconds).
-
Annealing/Extension (e.g., 60°C for 30 seconds).
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
5. Data Analysis
-
Cycle Threshold (Ct) Determination: Determine the Ct value for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Ct_target - Ct_reference).
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
Fold Change Calculation: Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in gene expression.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use qPCR for studying the effects of the mGlu5 PAM, this compound, on gene expression. By targeting immediate early genes, researchers can gain valuable insights into the downstream consequences of mGlu5 modulation and its potential therapeutic applications. The provided templates for data presentation and detailed experimental procedures are designed to ensure robust and reproducible results.
References
Application Notes and Protocols: In Situ Hybridization for mGluR5 and Functional Analysis with VU0092273
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G protein-coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. In situ hybridization (ISH) is a powerful technique to visualize the spatial distribution of mGluR5 mRNA, providing critical insights into its cellular expression patterns in specific brain regions. VU0092273 is a potent and selective positive allosteric modulator (PAM) of mGluR5, which enhances the receptor's response to the endogenous ligand, glutamate.[1] This document provides detailed protocols for performing non-radioactive in situ hybridization for mGluR5 mRNA and outlines the use of this compound to probe the functional consequences of mGluR5 modulation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the mGluR5 PAM, this compound.
| Compound | Action | Potency (EC₅₀) | Binding Site |
| This compound | Positive Allosteric Modulator (PAM) of mGluR5 | 0.27 µM | MPEP site |
Signaling Pathway of mGluR5
Activation of mGluR5 by glutamate is potentiated by this compound. This leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which can phosphorylate various downstream targets, including other receptors and ion channels, modulating their activity.
Experimental Protocols
Non-Radioactive In Situ Hybridization for mGluR5 mRNA
This protocol describes the detection of mGluR5 mRNA in brain tissue sections using digoxigenin (B1670575) (DIG)-labeled probes.
1. Tissue Preparation
-
Perfuse animals with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 12-20 µm thick coronal sections using a cryostat and mount them on Superfrost Plus slides.
-
Store slides at -80°C until use.
2. Probe Preparation
-
Linearize the plasmid DNA containing the mGluR5 cDNA insert.
-
Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit with DIG-labeled UTP.
-
Synthesize a sense RNA probe as a negative control.
-
Purify the labeled probes and verify their integrity and concentration.
3. Hybridization
-
Thaw slides and allow them to air dry.
-
Post-fix sections in 4% PFA for 10 minutes.
-
Rinse twice with PBS.
-
Treat with Proteinase K (concentration and time to be optimized for the specific tissue) to improve probe penetration.
-
Rinse with PBS.
-
Acetylate the sections to reduce background signal.
-
Dehydrate through a series of ethanol (B145695) concentrations (50%, 70%, 100%) and air dry.
-
Apply hybridization buffer containing the DIG-labeled mGluR5 probe (typically 100-500 ng/mL).
-
Cover with a coverslip and incubate in a humidified chamber at 65°C overnight.
4. Post-Hybridization Washes and Detection
-
Remove coverslips and wash slides in 5X SSC at 65°C.
-
Wash in 0.2X SSC at 65°C for 1 hour.
-
Rinse in MABT (Maleic acid buffer with Tween-20).
-
Block with a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.
-
Wash slides extensively with MABT.
-
Equilibrate in detection buffer (e.g., NTM buffer: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).
-
Incubate with the colorimetric substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with PBS.
-
Counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount with a coverslip.
Experimental Workflow for In Situ Hybridization
Functional Analysis with this compound
Following the localization of mGluR5 mRNA using in situ hybridization, this compound can be used to investigate the functional role of mGluR5 in specific brain circuits. It is important to note that the direct impact of this compound on mGluR5 mRNA expression levels has not been established. The primary application of this compound is to modulate the activity of the existing mGluR5 protein.
Experimental Design Considerations:
-
In Vitro Electrophysiology: Brain slices containing regions with high mGluR5 mRNA expression (as identified by ISH) can be prepared. Electrophysiological recordings from neurons in these regions can be performed in the presence and absence of this compound to assess its effect on synaptic transmission and neuronal excitability.
-
Calcium Imaging: In cultured neurons or brain slices, calcium imaging can be employed to measure changes in intracellular calcium concentrations in response to glutamate with and without this compound, providing a direct measure of mGluR5 potentiation.
-
Behavioral Studies: Systemic or local administration of this compound in animal models can be used to investigate the role of mGluR5 in specific behaviors. The brain regions identified by ISH as having high mGluR5 expression would be key areas to examine for changes in neuronal activity (e.g., using c-Fos immunohistochemistry) following behavioral paradigms.
Logical Relationship for Experimental Design
References
Troubleshooting & Optimization
VU0092273 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of VU0092273, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It binds to the same allosteric site as the well-known mGluR5 negative allosteric modulator (NAM), MPEP.[1]
Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What can I do to prevent this?
Precipitation is a common issue with hydrophobic compounds like this compound when diluting a concentrated DMSO stock into an aqueous buffer or medium. Here are several troubleshooting steps to minimize precipitation:
-
Pre-warm your media: Warm your cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Use a drop-wise addition method: Add the stock solution drop-by-drop to the vortexing or gently swirling media to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to the compound crashing out of solution.
-
Prepare an intermediate dilution: Instead of diluting directly from a highly concentrated stock, consider preparing an intermediate dilution of this compound in your chosen solvent before the final dilution into the aqueous medium.
-
Lower the final concentration: If precipitation persists, it's possible that the intended final concentration exceeds the solubility of this compound in your specific medium. Try lowering the final working concentration.
-
Maintain a low final DMSO concentration: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Compound stability: Ensure your stock solutions are stored correctly (see solubility and storage table below) and avoid repeated freeze-thaw cycles by aliquoting your stock solution.
-
Precipitation: Even if not immediately visible, partial precipitation can occur, leading to a lower effective concentration of the compound in your assay. Visually inspect your media under a microscope for any signs of precipitation before applying it to your cells.
-
Cell health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to treatment.
-
Vehicle effects: As mentioned, DMSO can have effects on its own. Always include a vehicle control in your experiments to differentiate the effects of this compound from those of the solvent.
Solubility and Vehicle Preparation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | While a specific quantitative value is not readily available, this compound is reported to be soluble in DMSO. It is recommended to start with a stock concentration of 10-20 mM. |
| Ethanol | Information not available | It is advisable to test solubility in small aliquots before preparing a large stock solution. |
| Water | Low | This compound has limited aqueous solubility. |
| PBS (pH 7.4) | Low | Similar to water, solubility in PBS is expected to be low. |
Vehicle Preparation Protocols
In Vitro Stock Solution Preparation (e.g., for cell culture)
-
Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Ensuring complete dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vivo Vehicle Preparation
For in vivo studies, a formulation using a cyclodextrin (B1172386) is recommended to improve the aqueous solubility of this compound. A similar vehicle has been used for related compounds.
-
Prepare a 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) solution: Dissolve 20g of HPβCD in 100mL of sterile water. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add this compound: Add the pre-weighed this compound powder to the 20% HPβCD solution.
-
Facilitate dissolution: Vortex and/or sonicate the mixture until the compound is fully dissolved. The final solution should be clear.
-
Sterilization: If necessary, the final formulation can be sterile-filtered through a 0.22 µm filter.
Experimental Protocols
Calcium Flux Assay
This protocol provides a general workflow for measuring the effect of this compound on mGluR5-mediated intracellular calcium mobilization.
-
Cell Plating: Plate cells expressing mGluR5 (e.g., HEK293 or primary neurons) in a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Remember to maintain a consistent final DMSO concentration across all wells, including the vehicle control.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to reach its target.
-
-
Agonist Stimulation and Measurement:
-
Use a fluorescent plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add a sub-maximal concentration (e.g., EC20) of glutamate to stimulate the mGluR5 receptor.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis: The potentiation by this compound is measured as an increase in the glutamate-induced fluorescence signal compared to the vehicle control.
In Vitro Electrophysiology (Patch-Clamp)
This protocol outlines a general procedure for assessing the modulatory effect of this compound on mGluR5-mediated currents.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to the recording chamber of an electrophysiology rig and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify target neurons for whole-cell patch-clamp recording.
-
Baseline Recording: Establish a stable baseline recording of synaptic activity or membrane currents.
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the aCSF to the desired final concentration immediately before application. The final DMSO concentration should typically be ≤ 0.1%.
-
Apply this compound by perfusing the slice with the compound-containing aCSF.
-
-
mGluR5 Activation: After a stable response to this compound is observed, co-apply an mGluR5 agonist (e.g., DHPG) or stimulate glutamatergic afferents to evoke a receptor-mediated response.
-
Data Acquisition and Analysis: Record the changes in neuronal activity (e.g., holding current, firing frequency, or synaptic currents) in the presence of this compound and the agonist, and compare this to the response with the agonist alone.
Visualizations
mGluR5 Signaling Pathway
References
Technical Support Center: Optimizing VU0092273 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of VU0092273 for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] It does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, glutamate. This modulation occurs at an allosteric site, a location distinct from the glutamate binding site.[2] By potentiating mGluR5 signaling, this compound can influence synaptic plasticity and neuronal excitability, making it a valuable tool for studying the role of mGluR5 in various central nervous system (CNS) functions and disorders.
Q2: What are the primary applications of this compound in behavioral research?
This compound and other mGluR5 PAMs are frequently used in preclinical rodent models to investigate their potential as therapeutic agents for CNS disorders. Key research areas include:
-
Anxiety: mGluR5 modulation has been implicated in anxiety-like behaviors.
-
Psychosis: These compounds are studied for their potential antipsychotic effects, often in models of amphetamine-induced hyperlocomotion.[2]
-
Cognition: mGluR5 PAMs are also investigated for their potential to enhance cognitive functions like learning and memory.
Q3: What is a suitable vehicle for dissolving and administering this compound?
This compound, like many mGluR5 PAMs, has limited aqueous solubility.[2] A common and effective vehicle for in vivo administration in rodents is a 20% solution of β-cyclodextrin (beta-cyclodextrin) in sterile water or saline. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing and bioavailability.
Q4: What are the known CNS penetration and pharmacokinetic properties of this compound?
This compound is known to be a CNS-penetrant molecule.[1] While specific pharmacokinetic data for this compound can be limited in publicly available literature, a chemically optimized, orally active analog, VU0360172, has been shown to be rapidly and significantly absorbed in rats, with good brain penetration.[2] Generally, the effectiveness of a CNS drug is determined by its ability to cross the blood-brain barrier and reach its target receptor at a sufficient concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable behavioral effect | 1. Inadequate Dosage: The selected dose may be too low to elicit a response. 2. Poor Compound Solubility/Stability: The compound may not be fully dissolved in the vehicle or may have degraded. 3. Suboptimal Administration Route: The chosen route may not provide adequate CNS exposure. 4. Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's peak brain concentration. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal effective dose for your specific behavioral paradigm. 2. Optimize Vehicle and Preparation: Ensure this compound is completely dissolved. Sonication may be helpful. Prepare fresh solutions for each experiment. 3. Consider Alternative Routes: While oral gavage and intraperitoneal (i.p.) injections are common, evaluate if another route is more appropriate for your experimental goals. 4. Adjust Pre-treatment Time: Based on available pharmacokinetic data for related compounds, consider a pre-treatment time of 30-60 minutes before behavioral testing. |
| High Variability in Behavioral Data | 1. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. 2. Animal Stress: Improper handling or stressful experimental conditions can significantly impact behavioral outcomes. 3. Individual Animal Differences: Biological variability among animals can contribute to varied responses. | 1. Standardize Administration Procedures: Ensure all personnel are proficient in the chosen administration technique and use consistent volumes. 2. Acclimatize Animals: Allow sufficient time for animals to acclimate to the testing environment and handling procedures to minimize stress. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability and increase statistical power. |
| Unexpected or Adverse Effects (e.g., seizures) | 1. Off-Target Effects: At higher doses, the compound may interact with other receptors. 2. Ago-PAM Activity: Some mGluR5 PAMs can exhibit direct agonist activity at high concentrations, which has been linked to seizure-like events.[3] | 1. Use the Minimum Effective Dose: Once a dose-response curve is established, use the lowest dose that produces the desired effect. 2. Monitor for Adverse Events: Carefully observe animals for any signs of adverse effects. If seizures are observed, consider using a lower dose or a different mGluR5 PAM with a purer PAM profile. |
Experimental Protocols & Data
Signaling Pathway of mGluR5 Activation
The diagram below illustrates the canonical signaling pathway activated by mGluR5. As a PAM, this compound enhances this pathway in the presence of glutamate.
Experimental Workflow for a Behavioral Study
The following diagram outlines a typical workflow for a behavioral study involving this compound.
Dosage Information for mGluR5 PAMs in Rodent Behavioral Models
While specific dose-response data for this compound is not extensively available in a comparative format, the following table summarizes dosages used for structurally related and functionally similar mGluR5 PAMs in common behavioral assays. This can serve as a starting point for dose-range finding studies with this compound.
| Compound | Behavioral Assay | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| VU0360172 (orally active analog of this compound) | Amphetamine-Induced Hyperlocomotion | Rat | 10 - 56.6 mg/kg | Oral (p.o.) | Dose-dependent reversal of hyperlocomotion.[2] |
| CDPPB | Amphetamine-Induced Hyperlocomotion | Rat | 10 - 30 mg/kg | Subcutaneous (s.c.) | Efficacious in reversing hyperlocomotion. |
| CDPPB | Prepulse Inhibition Deficits | Rat | 10 - 30 mg/kg | Subcutaneous (s.c.) | Reversal of sensory gating deficits. |
| VU-29 | Novel Object Recognition | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Prevention of ethanol-induced memory impairment.[4][5] |
Detailed Methodologies for Key Experiments
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and pre-treatment time.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Expected Outcome with Anxiolytic Effect: An increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for a set period on consecutive days.
-
Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Administer this compound or vehicle before this phase. Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Key Parameter Measured:
-
Time spent exploring the novel object vs. the familiar object.
-
Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Expected Outcome with Cognitive Enhancement: A significant preference for exploring the novel object, indicated by a higher discrimination index in the drug-treated group.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the startle chamber for an acclimation period with background white noise.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Key Parameter Measured:
-
Percent PPI: 100 - [(Startle response on prepulse-pulse trials / Startle response on pulse-alone trials) x 100].
-
-
Expected Outcome (in models of PPI deficits): An increase in the percent PPI, indicating a restoration of sensorimotor gating.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in this compound behavioral experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Impairment of Novel Object Recognition Induced by Acute Ethanol and Ethanol Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Impairment of Novel Object Recognition Induced by Acute Ethanol and Ethanol Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0092273 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of VU0092273. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its long-term integrity. For optimal stability, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is also advisable to keep the compound in a desiccated environment to prevent hydration.[1] While many compounds are stable at room temperature for short periods, such as during shipping, long-term storage at elevated temperatures is not recommended. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules.[4] For in vitro experiments, a concentrated stock solution in 100% DMSO should be prepared first. This can then be diluted into the appropriate aqueous experimental buffer.[1]
Q3: How should I store this compound stock solutions?
A3: Proper storage of stock solutions is critical for maintaining the compound's activity and ensuring experimental reproducibility. The following storage conditions are recommended for this compound stock solutions in DMSO:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.[1]
-
Storage Temperature: For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[1][5]
-
Containers: Use high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes with secure caps (B75204) to prevent solvent evaporation and absorption of the compound to the container surface.[1]
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors are often less stable in aqueous buffers and can be susceptible to hydrolysis or other forms of degradation. Always prepare fresh dilutions from your DMSO stock solution for your experiments on the day of use. Discard any unused aqueous solutions.
Q5: My this compound precipitated out of solution when I diluted it into my aqueous assay buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[1]
-
Optimize the Dilution Process: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion.
-
Adjust the pH of the Buffer: The solubility of some compounds can be pH-dependent. If your experimental design allows, you can try adjusting the pH of your buffer.[1]
-
Use a Surfactant or Co-solvent: In some cell-based assays, a very low concentration of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this should be tested for its effect on the assay. For in vivo studies, formulation with agents like cyclodextrins may be necessary. A study involving a structurally related mGluR5 PAM used a formulation of 20% hydroxypropyl β-cyclodextrin in sterile water for oral administration in rats.[6]
Stability Data Summary
While specific, long-term quantitative stability data for this compound is not extensively published, general guidelines for small molecule inhibitors and data from related compounds provide a basis for recommended practices.
| Storage Form | Solvent | Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1][5] | Store in a desiccated environment. |
| 4°C | Up to 2 years[1] | Check supplier datasheet for specifics. | ||
| Stock Solution | DMSO | -20°C | Up to 1 month[1][5] | Aliquot into single-use volumes. Avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1][5] | Preferred for long-term storage. | ||
| Working Dilution | Aqueous Buffer | Room Temp or 37°C | Prepare fresh for each experiment. | Prone to precipitation and degradation. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound = 305.37 g/mol ).
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid in dissolution if necessary.
-
Aliquot: Immediately aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.
-
Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing Short-Term Stability in Experimental Buffer
This protocol provides a framework to assess if this compound is stable under your specific experimental conditions.
-
Prepare Working Solution: Dilute the this compound DMSO stock solution into your experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze its concentration and purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This will serve as your baseline.
-
Incubate: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots from the incubated solution.
-
Analysis: Analyze the concentration and purity of the compound in each aliquot by HPLC and compare the results to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound precipitation in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with VU0092273
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0092273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Troubleshooting Inconsistent Results
Issue: Experiments with this compound are yielding variable or unexpected outcomes.
This guide addresses common sources of inconsistency in a question-and-answer format to help you identify and resolve potential issues in your experimental setup.
Frequently Asked Questions (FAQs)
Compound Handling and Formulation
Q1: I'm observing low or no effect of this compound in my experiments. Could this be a solubility issue?
A1: Yes, poor aqueous solubility is a common challenge with mGluR5 modulators and a likely cause of inconsistent results. This compound has limited solubility in aqueous solutions, which can lead to precipitation and a lower effective concentration than intended.
-
Recommendation: For in vitro experiments, prepare stock solutions in a non-aqueous solvent such as DMSO. For in vivo studies, a common formulation is a suspension in 20% hydroxypropyl β-cyclodextrin in sterile water.[1] Always visually inspect your final solution for any precipitates before use.
Q2: How should I prepare this compound for in vivo administration?
A2: A standard protocol for oral administration in rats involves formulating this compound as a 1 mg/mL solution in 20% hydroxypropyl β-cyclodextrin in sterile water.[1] It is crucial to ensure the compound is fully dissolved or homogenously suspended immediately before administration.
Q3: What is the stability of this compound in solution?
A3: While specific degradation kinetics in solution are not extensively published, it is best practice to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided. For aqueous formulations, use immediately after preparation.
Mechanism of Action and "Ago-PAM" Activity
Q4: Is this compound a pure PAM, or does it have intrinsic agonist activity?
A4: this compound is classified as an "ago-PAM," meaning it can exhibit both positive allosteric modulation in the presence of an agonist like glutamate and direct, albeit weaker, agonist activity on its own.[2] This intrinsic activity is highly dependent on the mGluR5 expression level in the experimental system. In cells overexpressing the receptor, agonist activity is more pronounced, while in native systems with lower receptor density, it may be minimal or absent.[2]
Q5: How could the "ago-PAM" nature of this compound lead to inconsistent results?
A5: The dual activity can complicate data interpretation. If you are comparing results between a recombinant cell line with high mGluR5 expression and a primary neuronal culture, you may observe different pharmacological profiles. The "ago-PAM" activity could also lead to receptor desensitization or downstream signaling activation even in the absence of an orthosteric agonist, which might not be anticipated with a "pure" PAM.
Biased Signaling
Q6: I see a potent effect of this compound in my calcium mobilization assay, but a weaker or no effect in an electrophysiology experiment. Why is this?
A6: This is likely due to "biased modulation" or "stimulus bias," where a ligand preferentially potentiates one signaling pathway over another. This compound has been shown to be a potent potentiator of Gαq-mediated signaling, such as intracellular calcium release, but may have different efficacy in modulating other pathways, like those involving NMDAR currents.[1][3]
-
Example: One study found that while this compound potentiated DHPG-induced increases in NMDAR-mediated currents in CA1 pyramidal cells, another mGluR5 PAM, VU-29, did not, despite both facilitating LTP.[1] This highlights that the observed effect of this compound is highly dependent on the specific downstream signaling pathway being measured.
Selectivity and Off-Target Effects
Q7: How selective is this compound for mGluR5?
A7: this compound is highly selective for mGluR5 over other mGluR subtypes.[1] However, the initial high-throughput screen that identified this compound noted some antagonist activity at mGluR3.[1] Its chemically optimized and more selective analog, VU0360172, was developed to address this.[1]
Q8: Could off-target effects be contributing to my unexpected results?
A8: While this compound is considered selective for mGluR5, especially at lower concentrations, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. If you are using high micromolar concentrations, it is advisable to consider potential off-target activities. Whenever possible, using a structurally distinct mGluR5 PAM as a control can help to confirm that the observed effects are mediated through mGluR5.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 expressing rat mGluR5 | EC50 (PAM activity) | 0.27 µM | [4] |
| NMDAR Current Potentiation | Rat CA1 Pyramidal Neurons | Potentiation of 3 µM DHPG | 134.3 ± 8.3% of baseline | [1] |
Table 2: Comparison of this compound and its Optimized Analog VU0360172
| Compound | mGluR5 PAM EC50 | Selectivity Profile | Key Feature | Reference |
| This compound | 0.27 µM | Highly selective for mGluR5, but with some noted mGluR3 antagonist activity in the initial screen. | Potent mGluR5 "ago-PAM". | [1][4] |
| VU0360172 | 16 ± 6 nM | Selective for mGluR5 over mGluR1, 3, and 4. | Chemically optimized for improved in vivo properties and selectivity. | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in a recombinant cell line.
-
Cell Plating: Seed HEK293 cells stably expressing rat mGluR5 in 96-well, black-walled, clear-bottom plates at a density of 40,000 to 50,000 cells per well and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and replace it with a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Remove the dye solution and replace it with the assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 2-5 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a baseline fluorescence reading, add a sub-maximal concentration (EC20) of glutamate to all wells and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The potentiation by this compound is determined by the increase in the glutamate-induced fluorescence signal in the presence of the compound compared to the vehicle control. Calculate EC50 values from the concentration-response curves.
In Vivo Pharmacokinetic Study Protocol (Rat)
This protocol is adapted from studies characterizing this compound's optimized analog, VU0360172, and provides a general framework for assessing its pharmacokinetic properties.
-
Animal Model: Use male Sprague-Dawley rats (225-250 g).
-
Compound Formulation: Prepare a 1 mg/mL solution of this compound in 20% hydroxypropyl β-cyclodextrin in sterile water.[1]
-
Administration: Administer the compound orally at a dose of 10 mg/kg.[1]
-
Sample Collection: At various time points (e.g., 0.5, 1, 3, and 6 hours) post-administration, collect blood samples (e.g., via cardiac puncture) and brain tissue.[1]
-
Sample Processing: Separate plasma from the blood by centrifugation. Homogenize the brain tissue.
-
Analysis: Analyze the concentration of this compound in the plasma and brain homogenates using a suitable analytical method, such as LC-MS/MS.
Visualizations
Caption: Simplified mGluR5 signaling pathway activated by Glutamate and potentiated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Vehicle Effects in VU0092273 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to appropriately control for vehicle effects when conducting experiments with the mGluR5 positive allosteric modulator (PAM), VU0092273.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary for this compound experiments?
A vehicle is the solvent or carrier used to dissolve and administer a compound, such as this compound, to a biological system (e.g., cell culture or animal model). A vehicle control group is essential in experimental design because the vehicle itself can have biological effects that might be mistakenly attributed to the compound being tested.[1] By comparing the results from the vehicle-treated group to the this compound-treated group, researchers can isolate the specific effects of this compound.
Q2: What are the common vehicles used for dissolving this compound?
While specific solubility data for this compound is not always detailed in every publication, common vehicles for similar small molecule modulators in preclinical research include:
-
In Vitro: Dimethyl sulfoxide (B87167) (DMSO) is frequently used due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] Stock solutions are typically prepared in 100% DMSO and then diluted in aqueous media for final experimental concentrations.
-
In Vivo: For animal studies, this compound and its analogs may be formulated in various vehicles to ensure bioavailability and tolerability. These can include:
-
Aqueous solutions containing co-solvents or surfactants like Tween 80 (polysorbate 80)[6][7][8] or polyethylene (B3416737) glycol (PEG) to improve solubility.
-
Cyclodextrins, such as 20% hydroxypropyl β-cyclodextrin (BCD), have been used for oral administration of this compound analogs.[9]
Q3: What are the potential biological effects of common vehicles?
It is crucial to be aware of the potential effects of the chosen vehicle:
-
DMSO: Can affect cell growth, viability, and membrane permeability.[1][10] At higher concentrations, it can be toxic to cells.[1] In vivo, DMSO can have anti-inflammatory and analgesic properties and may cause motor impairment at high doses.[1][11][12][13]
-
Tween 80: This nonionic surfactant can improve the absorption of some compounds.[7] However, at high concentrations, it can decrease locomotor activity in mice.[6]
-
Saline: Generally considered an inert vehicle with minimal biological effects, making it a good choice when the compound is soluble.[2][5]
Troubleshooting Guides
Issue 1: High background or unexpected effects in the vehicle control group.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, leading to off-target effects or toxicity.
-
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure the final concentration of the vehicle in your experiment is as low as possible. For in vitro assays, aim for a final DMSO concentration of ≤ 0.1%.
-
Conduct a Vehicle Dose-Response: If you suspect vehicle effects, run a dose-response experiment with the vehicle alone to determine the highest concentration that does not produce a significant biological effect in your model.
-
Switch Vehicles: If the vehicle's effects are unavoidable, consider testing alternative vehicles in which this compound is soluble.
-
Issue 2: Poor solubility or precipitation of this compound during the experiment.
-
Possible Cause: this compound may not be sufficiently soluble in the chosen vehicle or experimental medium.
-
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the stock solution of this compound is fully dissolved before diluting it into the final experimental medium. Gentle warming or sonication may aid dissolution.
-
Use a Co-solvent: For in vivo preparations, a mixture of solvents may be necessary. For example, a small amount of DMSO can be used to initially dissolve the compound, which is then brought to the final volume with saline or a solution containing Tween 80.
-
Prepare Fresh Solutions: Do not use old solutions where the compound may have degraded or precipitated. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following tables summarize key data regarding common vehicles.
Table 1: Common In Vitro Vehicle (DMSO) Concentrations and Potential Effects.
| Vehicle | Typical Stock Concentration | Recommended Final Concentration | Potential Effects at High Concentrations |
| DMSO | 10-100 mM in 100% DMSO | ≤ 0.1% (v/v) | Cell toxicity, altered gene expression, anti-inflammatory effects[1][10] |
Table 2: Common In Vivo Vehicles and Reported Effects.
| Vehicle | Typical Concentration Range | Route of Administration | Potential Effects |
| Saline (0.9% NaCl) | Isotonic | IP, IV, PO, SC | Generally inert, but large volumes can cause fluid overload[2][4][5] |
| DMSO | 10-64% (v/v) in saline | IP | Decreased locomotor activity, motor impairment[6][11][12][13] |
| Tween 80 | 1-32% (v/v) in saline | IP, PO | Decreased locomotor activity at high concentrations; can increase drug absorption[6][7] |
| 20% Hydroxypropyl β-cyclodextrin | 20% (w/v) in water | PO | Used for oral administration of a this compound analog[9] |
IP: Intraperitoneal, IV: Intravenous, PO: Oral, SC: Subcutaneous
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Create serial dilutions of the stock solution in 100% DMSO.
-
Further dilute these intermediate solutions into your cell culture medium to achieve the final desired concentrations of this compound.
-
Crucially, prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound. This ensures the final DMSO concentration is consistent across all treatment groups.
-
Protocol 2: In Vivo Vehicle Control Experiment Workflow
This protocol outlines a typical workflow for an in vivo experiment with this compound and its corresponding vehicle control.
-
Group Allocation: Randomly assign animals to different experimental groups (e.g., Naive, Vehicle Control, this compound Low Dose, this compound High Dose).
-
Dose Preparation:
-
Prepare the this compound formulation in the chosen vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Prepare the vehicle control solution containing the exact same components and concentrations of solvents as the drug formulation, but without this compound.
-
-
Administration: Administer the same volume of either the this compound formulation or the vehicle control solution to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Behavioral/Physiological Assessment: Perform the planned experimental measurements at the designated time points after administration.
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group to determine the specific effects of the compound. Statistical analysis should be used to assess the significance of any observed differences.
Visualizations
Caption: Workflow for an in vivo experiment with vehicle control.
Caption: Simplified signaling pathway of the mGluR5 receptor.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant versus saline as a vehicle for corticosteroid delivery to the lungs of ventilated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saline (medicine) - Wikipedia [en.wikipedia.org]
- 5. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected outcomes in VU0092273 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected outcomes in experiments involving the mGluR5 positive allosteric modulator (PAM), VU0092273.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | This compound, like other mGluR5 PAMs, may have limited aqueous solubility.[1] Ensure complete solubilization in your vehicle (e.g., DMSO) before preparing final dilutions. For aqueous solutions, consider using a vehicle like 20% hydroxypropyl β-cyclodextrin.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable at -20°C or -80°C for up to a year. |
| Assay Conditions | The potency and efficacy of this compound can be influenced by the concentration of the orthosteric agonist (e.g., glutamate) used. Ensure you are using a concentration of glutamate (B1630785) that is at or near the EC20 to observe optimal potentiation. Verify the health and viability of your cell line (e.g., HEK293 cells expressing rat mGluR5).[1] |
| Biased Agonism/Modulation | This compound may exhibit biased agonism, meaning it can differentially modulate distinct signaling pathways. If you are only measuring one downstream readout (e.g., calcium mobilization), you may be missing effects on other pathways (e.g., ERK1/2 phosphorylation). Consider measuring multiple signaling endpoints to get a complete picture of this compound's activity. |
Issue 2: Unexpected Variability or Lack of Efficacy in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Compound Formulation and Administration | For oral administration in rats, this compound has been formulated in 20% hydroxypropyl β-cyclodextrin in sterile water.[1] Ensure the compound is fully dissolved or suspended. The pharmacokinetic profile should be considered when designing the dosing regimen to maintain sufficient brain exposure throughout the experiment.[1] |
| Animal Model and Behavioral Paradigm | The observed effects of this compound can be highly dependent on the specific animal model and behavioral test employed. Different models of anxiety or psychosis may yield different results. Carefully consider the appropriateness of your chosen model and compare your protocol to published studies. |
| Off-Target Effects | While this compound is reported to be selective for mGluR5, high concentrations could potentially lead to off-target effects.[1] Consider including control experiments with an mGluR5 antagonist (e.g., MTEP) to confirm that the observed effects are indeed mediated by mGluR5. |
Frequently Asked Questions (FAQs)
Compound Properties and Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This compound binds to the same allosteric site as the well-known mGluR5 negative allosteric modulator (NAM), MPEP.[2]
Q2: What is "biased agonism" and how might it affect my experiments with this compound?
A2: Biased agonism, or biased modulation, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For mGluR5 PAMs, this means a compound might potentiate glutamate-induced calcium mobilization to a different extent than it potentiates ERK1/2 phosphorylation. If your experimental results are unexpected, it could be that this compound exhibits biased agonism in your specific cellular context, and your assay is only capturing one aspect of its signaling profile.
Q3: Are there known off-target effects for this compound?
A3: While this compound is characterized as a selective mGluR5 PAM, comprehensive public data on its off-target binding profile is limited. It is a common practice in drug discovery to screen for off-target activities at a panel of other receptors, transporters, and enzymes. When using high concentrations of any compound, the potential for off-target effects should be considered. To confirm that the observed effects in your experiment are mediated by mGluR5, it is recommended to perform control experiments using a selective mGluR5 antagonist.
Experimental Design and Protocols
Q4: What is a standard protocol for an in vitro calcium mobilization assay with this compound?
A4: A typical protocol involves using a cell line stably expressing mGluR5, such as HEK293 cells. The general steps are as follows:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add this compound at various concentrations and incubate.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate (e.g., EC20).
-
Signal Detection: Measure the change in fluorescence using a plate reader.
Q5: How does this compound affect long-term potentiation (LTP), and what is a typical experimental setup?
A5: this compound has been shown to enhance theta-burst stimulation (TBS)-induced LTP at the Schaffer collateral-CA1 synapse in hippocampal slices. A general protocol involves:
-
Slice Preparation: Prepare acute hippocampal slices from rodents.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Compound Application: Bath apply this compound (e.g., 1 µM) for a set period.
-
LTP Induction: Induce LTP using a threshold theta-burst stimulation protocol.
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the potentiation.
Q6: What is a suitable vehicle for administering this compound in in vivo studies?
A6: For oral administration in rats, a common vehicle for this compound is 20% hydroxypropyl β-cyclodextrin in sterile water.[1] For intraperitoneal injections, a suspension in 20% β-cyclodextrin has been used for a chemically optimized analog of this compound.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| Calcium Mobilization | HEK293 cells expressing rat mGluR5 | EC50 | 0.27 |
Data summarized from MedchemExpress.[2]
Table 2: Chemical Optimization of this compound Analogs
| Compound | Potency (EC50, nM) | Efficacy (% Glu Max) |
| This compound | 270 | 100 |
| VU0240381 | 2.3 | <50 |
Data from a study on the chemical optimization of this compound.[1] Note that while VU0240381 showed improved potency, its efficacy was lower.
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol is adapted from methodologies used for characterizing mGluR5 modulators.[1][3]
-
Cell Culture:
-
Maintain HEK293 cells stably expressing rat mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
-
Assay Plate Preparation:
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Add a calcium-sensitive dye solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound and Agonist Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits an approximately 20% maximal response (EC20). This concentration needs to be predetermined for your specific cell line and assay conditions.
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 2-15 minutes).
-
Using a fluorescent plate reader with automated liquid handling, add the glutamate solution to the wells and immediately begin measuring fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Detailed Protocol: Theta-Burst Stimulation (TBS)-Induced LTP in Hippocampal Slices
This protocol is based on standard electrophysiological techniques for studying synaptic plasticity.[4][5]
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain stable baseline fEPSP recordings by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
After establishing a stable baseline for at least 20 minutes, apply this compound (e.g., 1 µM) to the perfusing aCSF.
-
After a 10-20 minute incubation with this compound, induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of trains of 4-5 pulses at 100 Hz, with the trains delivered at 5 Hz. The number of trains can be adjusted to achieve a threshold level of potentiation.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after TBS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Visualizations
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Avoiding VU0092273 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility and potential precipitation of VU0092273 during experimental procedures.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered with this compound solubility and offers step-by-step solutions to prevent precipitation in your experiments.
Problem: Precipitate forms when preparing aqueous solutions of this compound.
-
Root Cause: this compound has low intrinsic solubility in aqueous buffers. Direct dissolution in aqueous media, especially at higher concentrations, will likely result in precipitation.
-
Solution Workflow:
Caption: Workflow for Preparing Aqueous Solutions of this compound.
Problem: Compound precipitates in cell culture media over time.
-
Root Cause: The final concentration of this compound may be too high for the final percentage of DMSO in the media, or components in the media may reduce solubility.
-
Solution:
-
Lower the Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the amount of compound needed.
-
Optimize Final DMSO Concentration: While high DMSO concentrations can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Fresh Preparations: Prepare the final dilution of this compound into the cell culture media immediately before adding it to the cells. Avoid storing the compound in aqueous solutions for extended periods.
-
Problem: In vivo formulation is cloudy or contains visible precipitate.
-
Root Cause: Poor solubility of this compound in the chosen vehicle.
-
Solution: For in vivo studies, especially oral administration, enhancing solubility is critical. Based on formulations used for similar mGluR5 modulators, consider the following vehicles[1]:
-
Co-solvents: A common formulation for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG400, and 50% saline can be effective.[2]
-
Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility. A vehicle of 20% hydroxypropyl β-cyclodextrin in sterile water has been used for related compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO.
Q2: What is the maximum recommended final concentration of DMSO in an in vitro assay?
A2: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance can be cell-line dependent, so it is best to run a vehicle control to check for any effects of DMSO on your specific system.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS or HBSS?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound, which will likely lead to precipitation. The standard method is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution, which is then serially diluted in DMSO before the final dilution into the aqueous assay buffer.[1]
Q4: Are there any buffer components I should avoid when working with this compound?
A4: While there is no specific data on buffer incompatibilities with this compound, it is good practice to use freshly prepared buffers. For in vitro assays, Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is a common choice.[1] Be aware that complex biological media contain numerous components that could potentially interact with the compound and affect its solubility.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, you will likely need a formulation that enhances solubility. The following table summarizes potential vehicle formulations based on those used for other mGluR5 modulators[1][2]:
| Vehicle Composition | Administration Route | Notes |
| 20% Hydroxypropyl β-cyclodextrin in sterile water | Oral (p.o.) | Cyclodextrins are effective solubilizing agents for hydrophobic compounds.[1] |
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (i.p.), Oral (p.o.) | A common co-solvent system for poorly soluble compounds.[2] |
| 0.5% Methylcellulose (MC) in water | Oral (p.o.) | Used to create a suspension if a solution cannot be achieved. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Calcium Mobilization Assays
This protocol is adapted from methods used for mGluR5 PAMs in HEK293 cells.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for your experiment (e.g., 1 mM, 100 µM, 10 µM).
-
Prepare Assay Buffer: The assay buffer can be Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, with the pH adjusted to 7.4.[1]
-
Final Dilution: Immediately before the assay, perform the final dilution of the DMSO stock into the assay buffer to achieve the desired final concentrations. For example, to achieve a 1 µM final concentration from a 1 mM stock, you could add 1 µL of the 1 mM stock to 999 µL of assay buffer. This results in a final DMSO concentration of 0.1%.
-
Mixing: Vortex the solution immediately after the final dilution to ensure it is well-mixed and to minimize the risk of precipitation.
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Simplified mGluR5 Signaling Pathway Modulated by this compound.
References
VU0092273 toxicity and cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0092273 in toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site, known as an allosteric site.[1]
Q2: Is this compound expected to be toxic to cells?
Based on its mechanism of action as an mGluR5 PAM, this compound is generally considered to be neuroprotective rather than cytotoxic, particularly in models of excitotoxicity. Studies have shown that potentiation of mGluR5 signaling can protect neurons from ischemic injury. This neuroprotective effect is thought to be mediated through the PI3K/Akt signaling pathway. However, as with any compound, off-target effects or cell-type-specific responses at high concentrations cannot be entirely ruled out.
Q3: What are the expected downstream effects of treating cells with this compound?
Treatment of cells expressing mGluR5 with this compound in the presence of glutamate is expected to potentiate the canonical mGluR5 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] Downstream of these events, activation of kinases such as the extracellular signal-regulated kinase (ERK) can occur.
Q4: How should I prepare this compound for in vitro experiments?
For in vitro studies, this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Signaling Pathway
Caption: Simplified mGluR5 signaling pathway potentiated by this compound.
Troubleshooting Cell Viability Assays
Quantitative Data Summary
The following table provides example data from a hypothetical cell viability experiment using a neuronal cell line treated with this compound in the presence of an excitotoxic stimulus (e.g., high concentration of glutamate). This data is for illustrative purposes and actual results may vary depending on the experimental conditions.
| Treatment Group | This compound Conc. (µM) | Excitotoxic Stimulus | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | No | 100 | 5.2 |
| Vehicle | 0 | Yes | 45 | 4.8 |
| This compound | 0.1 | Yes | 60 | 5.1 |
| This compound | 1 | Yes | 78 | 6.3 |
| This compound | 10 | Yes | 85 | 5.9 |
Experimental Workflow
Caption: General workflow for assessing this compound's effect on cell viability.
Common Issues and Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding. Mix well before aliquoting.2. Use calibrated pipettes and practice consistent technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| Unexpectedly low cell viability in control groups | 1. Cell contamination (e.g., mycoplasma).2. Poor cell health.3. Incorrect media or supplement formulation. | 1. Regularly test cell lines for contamination.2. Ensure cells are in the logarithmic growth phase and not over-confluent before seeding.3. Double-check all media components and preparation procedures. |
| Compound precipitation in culture medium | 1. Poor solubility of this compound at the tested concentration.2. Interaction with media components. | 1. Prepare fresh stock solutions. Ensure the final solvent concentration is as low as possible.2. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a different formulation or a solubilizing agent if necessary. |
| MTT Assay: Low signal or inconsistent formazan (B1609692) crystal formation | 1. Low metabolic activity of cells.2. Insufficient incubation time with MTT reagent.3. Incomplete solubilization of formazan crystals. | 1. Increase the number of cells seeded per well.2. Optimize the MTT incubation time for your specific cell line.3. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization. |
| Resazurin (B115843) Assay: High background fluorescence | 1. Contamination of reagents or media.2. Phenol (B47542) red in the culture medium can interfere with fluorescence readings. | 1. Use sterile, high-quality reagents and media.2. Use phenol red-free medium for the assay. Include a "media only" blank for background subtraction. |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent used to dissolve this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group after subtracting the background absorbance from the "media only" wells.
Resazurin Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
96-well opaque-walled cell culture plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.
-
Treat the cells with the compound or vehicle as described in the MTT assay protocol.
-
Incubate for the desired treatment duration.
-
Add 10-20 µL of the resazurin solution to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the signal is within the linear range of the assay.
-
Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control group after subtracting the background fluorescence from the "media only" wells.
References
Best practices for dissolving VU0092273 for experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and using VU0092273 in experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3][4] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[2] It binds to a site topographically distinct from the glutamate binding site, known as the MPEP site.[1][3][4]
Q2: What is the primary solvent for dissolving this compound for in vitro experiments?
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous (water-free) DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM). Vortexing and gentle warming (e.g., in a 37°C water bath) or sonication can aid in complete dissolution. Always use high-purity, anhydrous DMSO to prevent the compound from precipitating.
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light. Properly stored stock solutions are typically stable for several months.
Q5: What is a suitable vehicle for in vivo administration of this compound?
For in vivo studies, this compound can be formulated in a vehicle suitable for systemic administration, such as intraperitoneal (IP) injection. A common vehicle for related compounds consists of a mixture of solvents to ensure solubility and biocompatibility. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option reported for a similar compound is 20% hydroxypropyl β-cyclodextrin in sterile water. The final formulation should be a clear solution.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Problem: A precipitate is observed immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.
| Possible Cause | Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the cell culture medium is too high and surpasses its solubility limit in the aqueous environment. |
| * Action: Reduce the final working concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your experiment. | |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the media can create localized high concentrations, causing the compound to "crash out" of solution. |
| * Action: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or mixing the medium to ensure rapid and even dispersion. | |
| Concentrated Stock Solution | Using a very high concentration stock solution (e.g., >100 mM) can increase the risk of precipitation upon dilution. |
| * Action: Prepare an intermediate dilution of the stock solution in pre-warmed media or buffer before adding it to the final culture volume. |
Problem: The cell culture medium becomes cloudy or a precipitate forms over time during incubation.
| Possible Cause | Solution |
| Compound Instability | This compound may have limited stability in the aqueous and protein-rich environment of the cell culture medium over extended periods. |
| * Action: Change the media and re-dose with freshly prepared this compound-containing medium every 24-48 hours for long-term experiments. | |
| Interaction with Media Components | Components in the serum or media supplements may interact with this compound, reducing its solubility over time. |
| * Action: If compatible with your cell line, consider reducing the serum concentration or using a serum-free medium formulation for the duration of the treatment. | |
| Media Evaporation | Evaporation from the culture plates in the incubator can increase the concentration of all components, including this compound, potentially leading to precipitation. |
| * Action: Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm for long-term experiments. |
Issue: Inconsistent or Noisy Electrophysiology Recordings
Problem: Unstable baseline or noisy recordings are observed after bath application of this compound in patch-clamp experiments.
| Possible Cause | Solution |
| Incomplete Dissolution | The this compound in the final recording solution is not fully dissolved, and microscopic precipitates may be affecting the patch seal or electrode. |
| * Action: Filter the final working solution through a 0.22 µm syringe filter before adding it to the perfusion system. Ensure the stock solution is fully dissolved before preparing the final dilution. | |
| High DMSO Concentration | The final concentration of DMSO in the recording solution is too high, which can affect membrane integrity and ion channel function. |
| * Action: Keep the final DMSO concentration in the recording solution below 0.1%. Prepare a more dilute stock solution if necessary to achieve the desired final concentration of this compound with a low percentage of DMSO. | |
| Vehicle Control | The observed effects may be due to the vehicle (DMSO) rather than this compound. |
| * Action: Always perform a vehicle control by applying the same concentration of DMSO to the cells without this compound to ensure that the observed effects are specific to the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your culture volume. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling.
-
Mix the final working solution thoroughly before adding it to your cells.
-
For a vehicle control, add the same volume of DMSO to an equal volume of cell culture medium.
-
Visualizations
Caption: Signaling pathway of mGluR5 potentiation by this compound.
Caption: Experimental workflow for preparing and using this compound.
References
Validation & Comparative
A Comparative Guide to VU0092273 and Other mGluR5 Positive Allosteric Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0092273 with other notable metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulators (PAMs). The information presented is curated from preclinical research to assist in the selection of appropriate tools for studying mGluR5 function and its therapeutic potential.
Performance Comparison of mGluR5 PAMs
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other well-characterized mGluR5 PAMs: CDPPB, ADX47273, and VU0360172. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: In Vitro Potency of mGluR5 PAMs
| Compound | EC50 (nM) | Assay System | Reference |
| This compound | 270 | Calcium mobilization in CHO cells expressing human mGluR5 | [1] |
| CDPPB | 27 | Calcium mobilization in CHO cells expressing human mGluR5 | |
| ADX47273 | ~170 | Not specified | [2] |
| VU0360172 | 16 | Calcium mobilization in HEK293 cells expressing rat mGluR5 | [1] |
Table 2: In Vivo Efficacy of mGluR5 PAMs in the Amphetamine-Induced Hyperlocomotion (AHL) Model
| Compound | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| This compound | Rat | Not specified | Not specified | Dose-dependent reversal of amphetamine-induced hyperlocomotion. | [1] |
| CDPPB | Rat | Subcutaneous | 10-30 mg/kg | Efficacious in reversing amphetamine-induced hyperlocomotion. | [2] |
| ADX-47273 | Rat | Not specified | Not specified | Efficacious in animal models of psychosis. | [1] |
| VU0360172 | Rat | Not specified | Not specified | Orally active and produced a dose-dependent reversal of amphetamine-induced hyperlocomotion. | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating mGluR5 PAMs.
mGluR5 Signaling Pathway
Experimental Workflow for mGluR5 PAMs
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Calcium Mobilization Assay
This protocol is used to determine the potency and efficacy of mGluR5 PAMs by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing rat or human mGluR5.
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Black-walled, clear-bottom, poly-D-lysine-coated 384-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test compounds (mGluR5 PAMs) and glutamate.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into 384-well plates at a density of 20,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO2.[1]
-
Dye Loading: On the day of the assay, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate the plate for 45-60 minutes at 37°C.[1]
-
Compound Addition:
-
For determining PAM activity, add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2.5 minutes).[1]
-
Following the incubation with the test compound, add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for the PAMs in the presence of an EC20 concentration of glutamate.
Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This in vivo model is used to assess the potential antipsychotic-like activity of mGluR5 PAMs.
Materials:
-
Male Sprague-Dawley rats.
-
Amphetamine sulfate.
-
Test compounds (mGluR5 PAMs) formulated in an appropriate vehicle.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the activity chambers for a designated period (e.g., 30-60 minutes) before the start of the experiment.
-
Habituation: Place the rats individually into the activity chambers and allow them to habituate for a period (e.g., 30 minutes) to establish a baseline level of locomotor activity.[3][4]
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: After the pretreatment period, administer amphetamine (e.g., 0.5 mg/kg, intraperitoneally) to induce hyperlocomotion.[3]
-
Locomotor Activity Recording: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 90 minutes) after the amphetamine injection.[3][4]
-
Data Analysis: Analyze the locomotor activity data, typically by dividing the recording session into time bins. Compare the activity levels of the compound-treated groups to the vehicle-treated control group to determine if the test compound attenuates amphetamine-induced hyperlocomotion.
This guide provides a foundational comparison of this compound with other key mGluR5 PAMs. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental goals when selecting a modulator.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. b-neuro.com [b-neuro.com]
A Comparative Guide to VU0092273 and MPEP in mGluR5 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0092273 and MPEP, two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document summarizes their performance in binding assays, presents detailed experimental protocols, and visualizes the relevant biological pathways and workflows to aid in experimental design and data interpretation.
Introduction to mGluR5 Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a sophisticated mechanism for modulating receptor function.
This guide focuses on two widely studied allosteric modulators:
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A potent, selective, and non-competitive mGluR5 negative allosteric modulator (NAM).[1][2][3] It acts as an antagonist, inhibiting the receptor's response to glutamate.
-
This compound: A potent mGluR5 positive allosteric modulator (PAM).[4][5][6] Interestingly, it also binds to the same allosteric site as MPEP.[4][5][6][7][8] As a PAM, it enhances the receptor's response to glutamate.
Quantitative Data Summary
The following tables summarize the binding affinities of MPEP and this compound for the mGluR5 receptor. The data is derived from competitive radioligand binding assays, a standard method for quantifying the interaction of unlabeled compounds with a target receptor.
| Compound | Modulator Type | Radioligand | Preparation | Binding Affinity (IC₅₀/Kᵢ) |
| MPEP | Negative Allosteric Modulator (NAM) | Not specified | Not specified | IC₅₀ = 36 nM[1][2] |
| This compound | Positive Allosteric Modulator (PAM) | [³H]methoxyPEPy | Membranes from rat mGluR5 HEK293 cells | Kᵢ = 970 ± 140 nM[7] |
Note: A lower IC₅₀ or Kᵢ value indicates a higher binding affinity.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a cascade of intracellular events. As a Gq-coupled receptor, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating synaptic activity.
Caption: The mGluR5 signaling cascade.
Experimental Protocols
This section details a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of unlabeled compounds, such as this compound and MPEP, to the mGluR5 receptor. This protocol is based on assays using [³H]MPEP or its analog, [³H]methoxy-PEPy.[7][9][10]
I. Membrane Preparation
-
Cell Culture: Culture HEK293 cells stably expressing the mGluR5 receptor to confluency.
-
Harvesting: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Pelleting Membranes: Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh buffer, resuspend, and determine the protein concentration using a standard assay (e.g., Bradford or BCA). Store the membrane preparations at -80°C until use.
II. Radioligand Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).[10]
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., [³H]MPEP, typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM MPEP), and the membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (e.g., this compound or MPEP), and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of this compound and MPEP in the context of mGluR5 binding assays. While both compounds interact with the same allosteric site, they exhibit opposing modulatory effects and differ significantly in their binding affinities. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies involving these and other mGluR5 modulators. A thorough understanding of their binding characteristics is essential for the accurate interpretation of experimental results and the advancement of drug discovery efforts targeting the mGluR5 receptor.
References
- 1. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cross-Validation of VU0092273 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of VU0092273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with findings from genetic models of altered mGluR5 expression. By examining both pharmacological and genetic data, this guide aims to cross-validate the on-target effects of this compound and provide a deeper understanding of its mechanism of action.
Introduction to this compound and mGluR5
This compound is a potent and selective positive allosteric modulator of mGluR5, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] By binding to an allosteric site, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation of mGluR5 signaling has therapeutic potential for several neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[2] Genetic models, such as mGluR5 knockout and heterozygous mice, as well as disease-specific models like the Fmr1 knockout mouse, are invaluable tools for validating the pharmacological effects of compounds like this compound and for understanding the physiological roles of mGluR5.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize quantitative data from studies utilizing this compound or its analogs and data from studies employing genetic models of mGluR5 manipulation.
Table 1: Effects on Locomotor Activity
| Model | Intervention | Key Finding | Quantitative Data | Citation |
| Sprague-Dawley Rats | VU0360172 (orally active analog of this compound) | Dose-dependent reversal of amphetamine-induced hyperlocomotion. | 30 mg/kg dose significantly reduced total distance traveled by approximately 50% compared to vehicle-treated, amphetamine-challenged rats. | [3] |
| mGluR5 Knockout Mice | Genetic Deletion | Increased basal locomotor activity compared to wild-type littermates. | mGluR5 KO mice traveled significantly greater distances than WT mice in a novel open field.[4] | [4] |
| C57BL/6J Mice | MPEP (mGluR5 antagonist) | Increased locomotor activity at high doses in wild-type mice; no effect in mGluR5 knockout mice. | 30 mg/kg MPEP significantly increased distance traveled in WT mice, while having no effect on the already elevated locomotor activity of mGluR5 KO mice.[4] | [4] |
Table 2: Effects on Seizure Susceptibility in a Fragile X Syndrome Model
| Model | Intervention | Key Finding | Quantitative Data | Citation |
| Fmr1 Knockout Mice | MPEP (mGluR5 antagonist) | Completely abolished audiogenic seizures. | 100% of vehicle-treated Fmr1 KO mice exhibited seizures, while 0% of MPEP-treated Fmr1 KO mice seized. | [5] |
| Fmr1 Knockout Mice with 50% mGluR5 reduction | Genetic Reduction | Did not significantly alter the incidence of audiogenic seizures compared to Fmr1 knockout mice with normal mGluR5 levels. | Seizure incidence was high in both Fmr1 KO and Fmr1 KO with reduced mGluR5 groups, with no statistically significant difference. | [6] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This protocol is adapted from studies evaluating the antipsychotic-like effects of mGluR5 PAMs.[3][7]
-
Animals: Male Sprague-Dawley rats (270-300 g) are used.
-
Apparatus: Locomotor activity is monitored in open-field chambers equipped with photobeam arrays to detect horizontal movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are pre-treated with vehicle or VU0360172 (e.g., 3, 10, 30 mg/kg, i.p.) 30 minutes before the amphetamine challenge.
-
d-Amphetamine (e.g., 1.5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity (total distance traveled) is recorded for 60-90 minutes immediately following the amphetamine injection.
-
-
Data Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the locomotor activity of different treatment groups to the vehicle/amphetamine control group.
Audiogenic Seizure Susceptibility in Fmr1 Knockout Mice
This protocol is based on studies assessing seizure phenotypes in models of Fragile X syndrome.[8][9]
-
Animals: Fmr1 knockout mice and wild-type littermates on a C57BL/6J background are used, typically between postnatal days 21-28 when susceptibility is highest.
-
Apparatus: A sound-attenuating chamber containing a wire mesh platform and a high-frequency acoustic stimulus generator (e.g., a bell or speaker).
-
Procedure:
-
Mice are placed individually into the chamber and allowed to acclimate for 1 minute.
-
An intense acoustic stimulus (e.g., 120 dB) is presented for 60 seconds.
-
Seizure responses are observed and scored based on severity, typically including wild running, clonic seizures, and tonic seizures.
-
-
Data Analysis: Seizure incidence is analyzed using Fisher's exact test, and seizure severity scores are compared using non-parametric tests like the Mann-Whitney U test.
Whole-Cell Patch-Clamp Recordings of NMDAR Currents
This protocol is designed to measure the modulation of N-methyl-D-aspartate receptor (NMDAR) currents in hippocampal neurons.[10][11]
-
Preparation: Coronal hippocampal slices (300-400 µm thick) are prepared from rodents.
-
Recording: Whole-cell voltage-clamp recordings are obtained from CA1 pyramidal neurons.
-
Solutions:
-
External solution: Typically contains physiological concentrations of ions, with antagonists for AMPA and GABA receptors to isolate NMDAR currents.
-
Internal solution: Contains a cesium-based solution to block potassium channels.
-
-
Procedure:
-
Neurons are voltage-clamped at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDARs.
-
NMDAR currents are evoked by local application of NMDA or by synaptic stimulation.
-
The baseline NMDAR current is established before the application of an mGluR5 modulator (e.g., this compound) to assess its effect on the current amplitude.
-
-
Data Analysis: The amplitude of the NMDAR current before and after drug application is measured and compared using paired t-tests.
Mandatory Visualization
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
Caption: Workflow for amphetamine-induced hyperlocomotion study.
Discussion and Conclusion
The data presented in this guide demonstrate a strong cross-validation between the pharmacological effects of mGluR5 modulation and the phenotypes observed in genetic models. The ability of the this compound analog, VU0360172, to reverse amphetamine-induced hyperlocomotion aligns with the observation that mGluR5 knockout mice exhibit altered baseline locomotor activity.[3][4] This suggests that the antipsychotic-like effects of mGluR5 PAMs are indeed mediated through their action on mGluR5.
Furthermore, the dramatic effect of an mGluR5 antagonist in eliminating audiogenic seizures in Fmr1 knockout mice provides a compelling rationale for the development of mGluR5 modulators for Fragile X syndrome.[5] The finding that a 50% genetic reduction of mGluR5 was not sufficient to prevent these seizures suggests that a more complete blockade of receptor function may be necessary, a feat achievable with potent pharmacological agents.[6]
References
- 1. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Interactive effects of mGlu5 and 5-HT2A receptors on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group I metabotropic glutamate receptor antagonists alter select behaviors in a mouse model for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 9. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal and glial mGluR5 modulation prevents stretch-induced enhancement of NMDA receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings for the mGluR5 PAM VU0092273: A Comparative Guide
For researchers in neuroscience and drug development, the positive allosteric modulator (PAM) VU0092273 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been a valuable tool. This guide provides a comparative analysis of this compound with other commonly used mGluR5 PAMs, offering quantitative data, detailed experimental protocols, and visualizations to aid in the replication and extension of published findings.
Comparative Performance of mGluR5 Positive Allosteric Modulators
The following tables summarize the in vitro potency and in vivo efficacy of this compound alongside two other well-characterized mGluR5 PAMs: VU0360172 and CDPPB. This data has been aggregated from multiple publications to provide a comparative overview.
| Compound | In Vitro Potency (EC50) | Assay System | Reference |
| This compound | 0.27 µM | HEK293 cells expressing rat mGluR5 (Calcium mobilization) | [1] |
| VU0360172 | 16 nM | HEK293 cells expressing rat mGluR5 (PI hydrolysis) | |
| CDPPB | 27 nM | CHO cells expressing human mGluR5 (Calcium mobilization) | [2] |
Table 1: In Vitro Potency of mGluR5 PAMs. This table compares the half-maximal effective concentration (EC50) of this compound and its alternatives in potentiating the mGluR5 response in different cellular assays.
| Compound | In Vivo Efficacy (ED50) | Maximal Efficacy | Animal Model | Reference |
| This compound | 11.6 mg/kg | ~67% reversal | Amphetamine-induced hyperlocomotion (Rat) | |
| VU0360172 | 15.2 mg/kg | ~61% reversal | Amphetamine-induced hyperlocomotion (Rat) | |
| CDPPB | 10-30 mg/kg (s.c.) | Significant reversal | Amphetamine-induced hyperlocomotion (Rat) | [3] |
Table 2: In Vivo Efficacy of mGluR5 PAMs. This table presents the half-maximal effective dose (ED50) and the maximum observed effect in a preclinical model of psychosis.
Key Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for two key experimental paradigms are provided below.
In Vitro Potentiation of mGluR5 using a Calcium Flux Assay
This protocol is adapted from studies characterizing mGluR5 PAMs in HEK293 cells.
Objective: To determine the potency of a test compound in potentiating the glutamate-induced intracellular calcium mobilization mediated by mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127.
-
Test compounds (e.g., this compound) and glutamate.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a dye-loading solution of Fluo-4 AM in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with Assay Buffer, leaving a final volume of 20 µL per well.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
-
Glutamate Stimulation and Signal Reading:
-
Prepare a solution of glutamate in Assay Buffer at a concentration that elicits a submaximal response (EC20).
-
Place the plate in the fluorescence reader.
-
Initiate reading of baseline fluorescence.
-
Add the glutamate solution to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of the test compound to determine the EC50 value.
-
Caption: Workflow for determining the in vitro potency of mGluR5 PAMs.
In Vivo Antipsychotic-like Efficacy using Amphetamine-Induced Hyperlocomotion
This protocol is a standard preclinical model used to assess the potential antipsychotic activity of novel compounds.
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
d-Amphetamine sulfate.
-
Test compound (e.g., this compound) and vehicle.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotion.
-
Standard laboratory animal housing.
Procedure:
-
Acclimation:
-
House the rats in the testing facility for at least one week prior to the experiment.
-
Habituate the animals to the open-field chambers for 30-60 minutes for 2-3 days before the test day.
-
-
Test Day:
-
On the test day, place the rats in the activity chambers and allow them to habituate for 30-60 minutes.
-
Administer the test compound (e.g., this compound) or its vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous).
-
Immediately return the animals to the activity chambers.
-
-
Data Collection:
-
Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes post-amphetamine injection.
-
-
Data Analysis:
-
Calculate the total locomotor activity for each animal.
-
Compare the activity of the compound-treated groups to the vehicle-amphetamine group.
-
Express the data as a percentage reversal of the amphetamine-induced hyperlocomotion.
-
Determine the ED50 of the test compound.
-
Caption: Workflow for assessing in vivo antipsychotic-like efficacy.
Signaling Pathways and Biased Agonism
The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
However, mGluR5 can also engage in biased signaling, where different ligands stabilize distinct receptor conformations, leading to the preferential activation of certain downstream pathways over others. For instance, some mGluR5 PAMs may show a bias towards G-protein-dependent pathways (like calcium mobilization) while having less effect on or even inhibiting G-protein-independent pathways such as those involving β-arrestin or the phosphorylation of extracellular signal-regulated kinases (ERK). The distinct in vivo profiles of this compound and its alternatives may be partially explained by their unique biased signaling properties.
Caption: Simplified overview of canonical and non-canonical mGluR5 signaling.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0092273 and CDPPB: Potent mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0092273 and CDPPB. This document summarizes their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to this compound and CDPPB
Both this compound and CDPPB are invaluable research tools for investigating the therapeutic potential of mGluR5 modulation in various central nervous system (CNS) disorders, including schizophrenia, anxiety, and cognitive deficits.[1] They act as positive allosteric modulators, binding to a site on the mGluR5 receptor distinct from the glutamate binding site, thereby enhancing the receptor's response to the endogenous ligand, glutamate.[1] While both compounds target the same receptor, they exhibit distinct pharmacological profiles. This compound belongs to a series of biphenyl (B1667301) acetylene (B1199291) derivatives, which have been reported as a significant advancement in terms of functional potency and binding affinity over earlier compounds like CDPPB.[2]
In Vitro Pharmacological Comparison
The following tables summarize the key in vitro pharmacological parameters for this compound and CDPPB, based on data from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Potency and Affinity at mGluR5
| Compound | Assay Type | Species | Parameter | Value | Reference |
| This compound | Calcium Mobilization | Rat | EC₅₀ | 0.27 µM | [3][4] |
| Radioligand Binding ([³H]methoxyPEPy) | Rat | Kᵢ | 970 ± 140 nM | [5] | |
| CDPPB | Calcium Mobilization | Human | EC₅₀ | ~27 nM | [6] |
| Radioligand Binding ([³H]methoxyPEPy) | Rat | Kᵢ | 2.6 µM | [5] |
Table 2: Selectivity Profile
| Compound | Target | Activity | Comments | Reference |
| This compound | mGluR1, mGluR3, mGluR4 | No significant activity at 10 µM | Highly selective for mGluR5 over other mGluR subtypes. | [5] |
| CDPPB | Other mGluRs | No activity observed at concentrations up to 10 µM | Selective for mGluR5. | [6] |
In Vivo Efficacy Comparison
Both this compound and CDPPB have demonstrated efficacy in animal models relevant to CNS disorders.
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Effect | Reference |
| This compound (as optimized analog VU0360172) | Amphetamine-induced hyperlocomotion | Rat | Dose-dependent reversal | [5] |
| CDPPB | Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | [1][7] |
| Amphetamine-induced deficits in prepulse inhibition | Rat | Reversal of deficits | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and CDPPB enhance the signaling of mGluR5 in the presence of glutamate. mGluR5 is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The positive allosteric modulation mechanism involves the binding of the PAM to a topographically distinct site from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.
References
- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0092273: A Selective mGluR5 Positive Allosteric Modulator with a Caveat
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of VU0092273's activity across different metabotropic glutamate (B1630785) receptor (mGluR) subtypes, supported by experimental data and detailed protocols.
This compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] It binds to an allosteric site, specifically the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site, to enhance the receptor's response to the endogenous ligand, glutamate.[1][2] While exhibiting high potency at mGluR5, detailed investigations have revealed a nuanced selectivity profile, with notable off-target effects on at least one other mGluR subtype.
Quantitative Comparison of this compound Activity at mGluR Subtypes
The following table summarizes the pharmacological activity of this compound at mGluR5 and its selectivity against other mGluR subtypes from different groups.
| Receptor Subtype | Functional Activity | Potency (EC50/IC50) | Reference |
| mGluR5 | Positive Allosteric Modulator (PAM) | 0.27 µM (EC50) | [1][2] |
| mGluR1 | No effect | > 10 µM | [2] |
| mGluR3 | Antagonist | 6.3 µM (IC50) | [2] |
| mGluR4 | No effect | > 10 µM | [2] |
Experimental Protocols
The data presented above were primarily generated using two key experimental methodologies: a calcium mobilization assay to assess functional activity and a radioligand binding assay to determine binding site interactions.
Calcium Mobilization Assay
This assay measures the functional consequence of mGluR activation, which for the Gq-coupled mGluR1 and mGluR5, and for G-protein promiscuously coupled mGluR3 and mGluR4, results in an increase in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the positive allosteric modulatory effect of this compound on mGluR5 and its activity on other mGluR subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective rat mGluR subtype (mGluR1, mGluR3, mGluR4, or mGluR5).
Materials:
-
HEK293 cells expressing the mGluR of interest
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Glutamate
Procedure:
-
Cell Culture: HEK293 cells expressing the specific mGluR subtype are cultured in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and Pluronic F-127 for approximately 1 hour at 37°C.
-
Compound Addition: The dye loading solution is removed, and the cells are washed with assay buffer. This compound, diluted to the desired concentrations, is then added to the wells.
-
Agonist Stimulation: After a pre-incubation period with this compound, the plate is placed in a fluorescence plate reader. Glutamate is added to the wells to stimulate the receptors. For PAM testing, a low concentration of glutamate (EC20) is typically used.
-
Fluorescence Measurement: The fluorescence intensity is measured over time, with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Data Analysis: The change in fluorescence upon agonist addition is used to determine the receptor response. For PAM activity, the potentiation of the glutamate response by this compound is quantified. For antagonist activity, the inhibition of the glutamate response is measured. EC50 and IC50 values are calculated from concentration-response curves.
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific receptor site by measuring its ability to displace a known radiolabeled ligand.
Objective: To confirm that this compound binds to the MPEP allosteric site on mGluR5.
Materials:
-
Membranes prepared from HEK293 cells expressing rat mGluR5.
-
[3H]methoxyPEPy (a radiolabeled MPEP analog).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Unlabeled MPEP (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Membranes from HEK293-mGluR5 cells are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]methoxyPEPy and varying concentrations of this compound.
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]methoxyPEPy displaced by this compound is used to determine the binding affinity (Ki) of this compound for the MPEP site.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams depict the mGluR5 signaling pathway and the experimental workflow for assessing selectivity.
Caption: mGluR5 Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
References
Validating VU0092273 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of VU0092273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), across different animal models. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes associated signaling pathways and workflows to facilitate informed decisions in CNS drug discovery.
Comparative Efficacy of this compound and Alternative mGluR5 PAMs
This compound has demonstrated efficacy in rodent models of psychosis and depression. While direct comparative studies of this compound across different rat and mouse strains are limited in the currently available literature, this section consolidates the existing data to provide an overview of its performance and compares it with other notable mGluR5 PAMs.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Strain | Behavioral Assay | Compound | Dose (mg/kg, i.p.) | Effect | Citation(s) |
| Rat | Sprague-Dawley | Amphetamine-Induced Hyperlocomotion | This compound | 10, 30, 56.6 | Dose-dependent reversal of hyperlocomotion; ED₅₀ = 11.6 mg/kg | [1] |
| Rat | Sprague-Dawley | Amphetamine-Induced Hyperlocomotion | VU0360172 | 10, 30, 56.6 | Dose-dependent reversal of hyperlocomotion | [1] |
| Mouse | Not Specified | Forced Swim Test | This compound | 10 | Reduced immobility time | |
| Mouse | Not Specified | Tail Suspension Test | This compound | 10 | Reduced immobility time |
Table 2: Comparative In Vitro Potency of mGluR5 PAMs
| Compound | Assay | Cell Line | Parameter | Value | Citation(s) |
| This compound | Calcium Mobilization | HEK293 expressing rat mGluR5 | EC₅₀ | 0.27 µM | [2] |
| VU0360172 | Not Specified | Not Specified | Not Specified | Orally active analog of this compound | [3] |
| CDPPB | Calcium Mobilization | CHO expressing human mGluR5 | EC₅₀ | ~27 nM | [4] |
| ADX47273 | Not Specified | Not Specified | Not Specified | Efficacious in animal models of schizophrenia | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key behavioral and in vitro assays cited in the evaluation of this compound and other mGluR5 PAMs.
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic-like activity.
-
Animals: Male Sprague-Dawley rats are individually housed and acclimated to the testing room for at least 60 minutes prior to testing.
-
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.
-
Procedure:
-
Rats are placed in the activity chambers for a 30-minute habituation period.
-
Following habituation, rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), rats are injected with amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Locomotor activity is then recorded for a period of 60-90 minutes.
-
-
Data Analysis: Total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A reversal of amphetamine-induced hyperlocomotion is indicative of antipsychotic-like efficacy.
Forced Swim Test (FST) in Mice
The FST is a common behavioral test to assess antidepressant-like activity.
-
Animals: Male mice (strain-dependent) are used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The entire session is typically videotaped for later scoring.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is measured. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST) in Mice
Similar to the FST, the TST is used to screen for potential antidepressant drugs.
-
Animals: Male mice are used.
-
Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape. The area should be visually isolated for each mouse.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar.
-
The duration of the test is typically 6 minutes.
-
-
Data Analysis: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
In Vitro Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by mGluR5 PAMs.
-
Cell Culture: HEK293 cells stably expressing rat or human mGluR5 are plated in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: The test compound (e.g., this compound) or vehicle is added to the wells.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC₂₀) of glutamate is added to stimulate the mGluR5 receptor.
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by the test compound is calculated, and concentration-response curves are generated to determine the EC₅₀ value.[3]
ERK1/2 Phosphorylation Assay
This assay assesses the activation of a key downstream signaling pathway of mGluR5.
-
Cell Culture and Starvation: Cells expressing mGluR5 (e.g., HEK293 or primary cortical neurons) are grown to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-incubated with the test compound or vehicle for a specified time.
-
Stimulation: Cells are then stimulated with an agonist (e.g., glutamate or DHPG) for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK1/2 activation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's mechanism of action and the experimental procedures used to study it can aid in understanding its therapeutic potential.
Figure 1. Simplified signaling pathway of mGluR5 activation potentiated by this compound.
Figure 2. General experimental workflow for validating the efficacy of this compound.
References
- 1. Behavioral Profiles of Three C57BL/6 Substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Age-Related Decline and Behavioral Validity in C57BL/6 and CB6F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral characteristics of two rat strains differing in sensitivity to the cardiotoxic effect of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating mGluR5 Hypotheses: A Comparative Guide to VU0092273 and Other Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a critical G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3][4][5] Validating the role of mGluR5 in these conditions requires specific and reliable pharmacological tools. This guide provides a comparative overview of VU0092273, a potent positive allosteric modulator (PAM) of mGluR5, and other commonly used tool compounds to aid researchers in selecting the appropriate molecule to test their mGluR5-related hypotheses.
Introduction to this compound
This compound is a potent and selective mGluR5 PAM, notable for its ability to bind to the same allosteric site as the well-known negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[6][7] Unlike NAMs which inhibit receptor function, PAMs like this compound enhance the receptor's response to the endogenous ligand, glutamate, without having agonist activity on their own.[8] This property makes this compound a valuable tool for investigating the effects of potentiating mGluR5 signaling in various experimental models.
Comparison of mGluR5 Allosteric Modulators
The selection of a tool compound is critical for the accurate interpretation of experimental results. The following tables provide a quantitative comparison of this compound with other widely used mGluR5 PAMs and NAMs.
Positive Allosteric Modulators (PAMs)
| Compound | Type | EC50 (μM) | Key Features | References |
| This compound | PAM | 0.27 | Binds to the MPEP site; CNS penetrant. | [6][7] |
| CDPPB | PAM | ~0.2 | One of the first described mGluR5 PAMs; limited by poor physicochemical properties. | [9] |
| ADX47273 | PAM | ~0.1 | Shows in vivo efficacy in behavioral models. | [4][9] |
| VU0360172 | PAM | Not specified | Orally active analog of this compound. | [6] |
Negative Allosteric Modulators (NAMs)
| Compound | Type | IC50 (nM) | Ki (nM) | Key Features | References |
| MPEP | NAM | 36 | 16 | Prototypical mGluR5 NAM; has some off-target effects. | [10][11] |
| MTEP | NAM | Not specified | 42 | Structurally related to MPEP with improved selectivity. | [10][11] |
| Fenobam | NAM | Not specified | Not specified | Investigated for fragile X syndrome and anxiety. | [11] |
| Basimglurant | NAM | Not specified | Not specified | Advanced to clinical trials for major depressive disorder and fragile X syndrome. | [12] |
mGluR5 Signaling Pathways
Activation of mGluR5, a Gq/11-coupled receptor, initiates a cascade of intracellular events. The binding of glutamate, potentiated by a PAM like this compound, leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][14][15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][4][14][15] These signaling events ultimately modulate synaptic plasticity and neuronal excitability.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of metabotropic glutamate receptor allosteric modulators: structural basis and therapeutic potential for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of VU0092273: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For a research compound like VU0092273, a potent mGlu5 positive allosteric modulator, adherence to strict disposal protocols is crucial.[1] This guide provides essential, step-by-step logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this compound waste must be treated as hazardous to ensure the highest safety and compliance standards.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
Step 1: Waste Classification
The initial and most critical step is the proper classification of this compound waste. As a research chemical with potentially unknown long-term health and environmental effects, it should be managed as hazardous waste. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for waste classification and should be consulted.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3] this compound waste should be collected separately from other waste streams.
-
Solid Waste: Collect solid this compound, such as unused neat compound and contaminated consumables (e.g., weigh boats, pipette tips, and gloves), in a designated, leak-proof container lined with a clear plastic bag.[4]
-
Liquid Waste: Collect liquid waste containing this compound, such as experimental solutions, in a separate, chemically compatible, and shatter-proof container. Avoid mixing with other solvent wastes unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and vital for safety. All containers holding this compound waste must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added to the container)
-
An accurate list of all constituents and their estimated concentrations
-
The specific hazard characteristics (e.g., "Toxic")
Step 4: Waste Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of generation and under the control of the laboratory personnel. Key storage requirements include:
-
Keeping waste containers securely closed at all times, except when adding waste.[4]
-
Storing liquid waste containers in secondary containment to catch any potential leaks.[4]
-
Ensuring incompatible wastes are segregated to prevent reactions.[3]
Step 5: Arranging for Disposal
Once a waste container is full or has been in accumulation for the maximum allowable time (typically 9-12 months), a pickup must be requested from your institution's EHS department.[6][7] Do not dispose of this compound waste down the drain or in the regular trash.[2][5]
Quantitative Data Summary
The following table summarizes the key logistical parameters for the disposal of this compound waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Treat as such in the absence of an SDS) |
| Solid Waste Container | Leak-proof container with a secure lid, lined with a plastic bag |
| Liquid Waste Container | Chemically compatible, shatter-proof container with a screw-top cap |
| Maximum Accumulation Time | Consult your institution's EHS policy (typically 9-12 months) |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) |
Experimental Protocols
In the absence of a specific and verified protocol for the chemical neutralization of this compound, no in-lab treatment of the waste should be attempted. The primary and mandatory protocol is collection and disposal by a certified hazardous waste management provider, arranged through your EHS department.
The first rinse of any glassware contaminated with this compound must be collected as hazardous waste.[4][7] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
